Technical Documentation Center

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
  • CAS: 328072-15-7

Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Chemical Biology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of rational drug design, sulfonamides are historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of rational drug design, sulfonamides are historically recognized as primary pharmacophores targeting bacterial Dihydropteroate Synthase (DHPS) and human Carbonic Anhydrases (CA). However, the structural evolution of these molecules has yielded highly specialized derivatives that intentionally disrupt classic pharmacological activity to serve as bifunctional scaffolds and structural probes.

4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 328072-15-7) represents a critical inflection point in this structural evolution. By introducing an N,N -disubstitution (methyl and hydroxyethyl) on the sulfonamide nitrogen, the molecule is stripped of its primary target-binding capabilities. Instead, it functions as a "Janus-faced" bioconjugation intermediate, widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors (TCIs), and as a highly validated negative control in structure-activity relationship (SAR) profiling. This whitepaper deconstructs the mechanistic rationale behind its target inactivity and details its application in modern bioconjugation workflows.

Mechanistic Disruption of Classic Sulfonamide Pharmacology

To understand the mechanism of action of CAS 328072-15-7, one must first understand the causality of its inactivity against classic sulfonamide targets. The molecule is a structural analog of sulfanilamide, but its pharmacological trajectory is entirely altered by steric and electronic modifications [1].

Evasion of Dihydropteroate Synthase (DHPS) Inhibition

Antibacterial sulfonamides exert their mechanism of action by mimicking para-aminobenzoic acid (PABA), a natural substrate of DHPS. To successfully compete with PABA, the sulfonamide nitrogen must possess an acidic proton (pKa ~ 6.5–8.0), allowing it to ionize at physiological pH and mimic the negatively charged carboxylate group of PABA [2].

  • The Disubstitution Effect: In 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, the sulfonamide nitrogen is tertiary. It lacks an ionizable proton, rendering it incapable of forming the required anionic state. Consequently, it cannot bind the DHPS active site, completely abolishing antibacterial activity.

Steric Exclusion from Carbonic Anhydrase (CA)

Primary sulfonamides ( −SO2​NH2​ ) are potent inhibitors of Carbonic Anhydrases because the deprotonated sulfonamide nitrogen directly coordinates with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide required for hydration of CO2​ [1].

  • The Steric Shielding Effect: The addition of the N -methyl and N -hydroxyethyl groups introduces significant steric bulk. This bulk clashes with the hydrophobic and hydrophilic residues lining the narrow, conical active site cleft of CA. Combined with the inability to form a zinc-coordinating anion, this steric hindrance ensures the molecule is entirely inactive against CA isoforms.

G Zn Carbonic Anhydrase Active Site (Zn2+) Primary Primary Sulfonamide (-SO2NH2) Primary->Zn Deprotonation & Binding Coord Direct Coordination (Inhibition Active) Primary->Coord Mechanism Disub N,N-Disubstituted Sulfonamide (CAS 328072-15-7) Disub->Zn Blocked by N-Me / N-EtOH Clash Steric Clash & Lack of Anion (Inhibition Inactive) Disub->Clash Mechanism

Mechanistic divergence of sulfonamide derivatives at the Carbonic Anhydrase active site.

Mechanism of Action in Chemical Biology: The Bifunctional Scaffold

Stripped of its native target affinity, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide acts as a highly versatile linker and bioconjugation scaffold. Its mechanism of action in a synthetic biology context relies on orthogonal reactivity:

  • The Aniline Moiety ( C4​ -Amino): Acts as a nucleophile for amide coupling with target-binding warheads, or can undergo diazotization for the synthesis of azo-dyes and photo-switchable probes.

  • The N -Hydroxyethyl Tail: Provides an easily functionalizable primary alcohol. It can be converted into a leaving group (e.g., mesylate, tosylate) for SN​2 displacement, serving as an ideal attachment point for E3 ligase ligands in PROTAC development.

  • The N -Methyl Group: Acts as a conformational restrictor. By preventing hydrogen bond donation from the sulfonamide nitrogen, it alters the dihedral angle of the linker, reducing the entropic penalty during the formation of ternary complexes (Target–PROTAC–E3 Ligase) [3].

Quantitative Data: Physicochemical & Pharmacological Profiling

Table 1: Physicochemical Properties of CAS 328072-15-7

PropertyValueMechanistic Implication
Molecular Weight 230.28 g/mol Low MW allows incorporation into bulky PROTACs without exceeding Lipinski limits.
Hydrogen Bond Donors 2 (Aniline NH2​ , Hydroxyl OH )Orthogonal reactive handles for stepwise bioconjugation.
Hydrogen Bond Acceptors 4 ( SO2​ , N , O )Enhances aqueous solubility of highly lipophilic warheads.
Sulfonamide pKa Non-ionizablePrevents off-target DHPS/CA binding; maintains neutral charge.

Table 2: Comparative Pharmacological Profile

Compound ClassDHPS InhibitionCA InhibitionPrimary Utility
Primary Sulfonamide (e.g., Sulfanilamide)High ( IC50​ ~ μM )High ( Ki​ ~ nM )Antibacterial / Diuretic
Tertiary Sulfonamide (CAS 328072-15-7)Inactive Inactive PROTAC Linker / Negative Control

Experimental Workflows & Methodologies

To utilize this compound effectively, researchers must employ self-validating protocols. Below are the standard methodologies for utilizing CAS 328072-15-7 as a negative control and as a bioconjugation intermediate.

Protocol 1: SAR Validation Assay (Carbonic Anhydrase Inactivity Profiling)

Purpose: To validate the compound as a true negative control in sulfonamide SAR studies using a stopped-flow CO2​ hydration assay.

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain constant ionic strength. Add Phenol Red (0.2 mM) as a pH indicator.

  • Enzyme Preparation: Reconstitute recombinant human CA II (hCA II) to a final well concentration of 10 nM.

  • Compound Dilution: Prepare a 10 mM stock of CAS 328072-15-7 in DMSO. Dilute serially in the HEPES buffer to achieve final concentrations ranging from 1 μM to 100 μM . Prepare Acetazolamide as a positive control.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a saturated CO2​ solution (15 mM).

  • Data Acquisition: Monitor the absorbance of Phenol Red at 557 nm. The initial velocity of the pH drop corresponds to the CO2​ hydration rate.

  • Validation Check: Acetazolamide must show a Ki​ of ~12 nM. CAS 328072-15-7 should yield a flat dose-response curve ( Ki​>100μM ), validating its structural inability to coordinate zinc.

Protocol 2: Bioconjugation Workflow for PROTAC Linker Synthesis

Purpose: To orthogonally functionalize the aniline and hydroxyethyl groups for PROTAC assembly.

  • Aniline Protection:

    • Dissolve CAS 328072-15-7 (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Triethylamine (TEA, 2.0 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq). Stir at room temperature for 12 hours.

    • Validation: LC-MS must show a mass shift of +100 Da ( [M+H]+=331.3 ).

  • Hydroxyl Activation:

    • Cool the protected intermediate to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir for 2 hours. Extract with saturated NaHCO3​ and brine.

  • E3 Ligase Ligand Coupling:

    • Dissolve the mesylated intermediate in anhydrous DMF. Add a functionalized Thalidomide derivative (e.g., amine-bearing, 1.0 eq) and K2​CO3​ (3.0 eq).

    • Heat to 60°C for 18 hours to facilitate SN​2 displacement.

  • Deprotection and Warhead Conjugation:

    • Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group, exposing the primary aniline.

    • Couple the free aniline to a carboxylic acid-bearing target warhead using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

Workflow Start CAS 328072-15-7 (Bifunctional Scaffold) Step1 Aniline Protection (Boc2O / TEA) Start->Step1 Step2 Hydroxyl Activation (MsCl / DIPEA) Step1->Step2 Step3 E3 Ligase Ligand Coupling (SN2 Displacement) Step2->Step3 Step4 Boc Deprotection (TFA / DCM) Step3->Step4 End Target Warhead Conjugation (Amide Coupling) Step4->End

Step-by-step orthogonal bioconjugation workflow for PROTAC synthesis.

Conclusion

4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a masterclass in rational structural modification. By intentionally disrupting the pharmacophoric elements required for DHPS and CA binding, chemists have repurposed the sulfonamide backbone into a highly stable, non-interfering, and geometrically constrained linker. Its orthogonal reactivity profile ensures it remains a staple in advanced bioconjugation, targeted degradation, and rigorous SAR validation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168–181.[Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Executive Summary In the landscape of drug discovery and advanced materials science, sulfonamide derivatives serve as privileged pharmacophores and versatile building blocks. 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and advanced materials science, sulfonamide derivatives serve as privileged pharmacophores and versatile building blocks. 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 328072-15-7) is a highly specialized bifunctional intermediate. Unlike classic primary sulfonamides (e.g., sulfanilamide), this molecule features a tertiary sulfonamide nitrogen, a primary aliphatic alcohol, and a primary aromatic amine.

This unique structural triad allows for orthogonal functionalization and precise tuning of physicochemical properties, such as aqueous solubility and lipophilicity (LogD). This whitepaper provides an in-depth technical analysis of its physicochemical architecture, synthetic utility, and the self-validating analytical protocols required to characterize it effectively.

Physicochemical Architecture & Structural Dynamics

Understanding the ionization and partitioning behavior of a building block is critical before integrating it into a larger molecular scaffold. The physicochemical profile of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is dictated by its three distinct functional groups.

Acid-Base Profile (pKa) and Causality

The molecule exhibits a highly specific ionization profile that prevents the crystallization and off-target binding issues commonly associated with primary sulfonamides:

  • The Aromatic Amine (-NH₂): The para-amino group is weakly basic. Due to the strong electron-withdrawing nature of the para-sulfonyl group, the lone pair on the nitrogen is delocalized into the benzene ring. Consequently, the conjugate acid has a pKa of approximately 2.3[1]. It only becomes protonated under highly acidic conditions (pH < 2.5).

  • The Tertiary Sulfonamide (-SO₂N(CH₃)R): Primary and secondary sulfonamides typically possess an acidic proton (pKa ~10)[2]. Because this molecule is N,N-dialkylated (methyl and 2-hydroxyethyl), it lacks this acidic proton. This renders the sulfonamide moiety completely non-ionizable, ensuring consistent lipophilicity across physiological pH ranges.

  • The Aliphatic Hydroxyl (-OH): The primary alcohol acts as a neutral hydrogen-bond donor and acceptor (pKa > 14), significantly enhancing aqueous solubility without introducing a charge at physiological pH.

Quantitative Physicochemical Data

Table 1: Key Physicochemical Parameters of CAS 328072-15-7

ParameterValueStructural Implication
Molecular Formula C₉H₁₄N₂O₃SDefines the exact mass for LC-MS/MS tracking.
Molecular Weight 230.28 g/mol Low molecular weight; ideal fragment/building block.
Topological Polar Surface Area (TPSA) 92.0 ŲOptimal for membrane permeability if used in CNS-sparing drugs.
Hydrogen Bond Donors 2 (-NH₂, -OH)Facilitates interaction with kinase hinge regions or polar solvents.
Hydrogen Bond Acceptors 5 (O, N)High solvation potential in aqueous media.
pKa (Aromatic Amine) ~2.3Remains uncharged in blood plasma (pH 7.4).

Regioselective Functionalization Workflow

The presence of both a primary aromatic amine (soft nucleophile) and a primary aliphatic alcohol (hard nucleophile) presents a chemoselectivity challenge. By leveraging the principles of hard-soft acid-base (HSAB) theory and specific catalytic environments, researchers can selectively functionalize either moiety.

For instance, allow for the selective N-alkylation of the aniline over the alcohol[3], whereas basic conditions with acyl chlorides preferentially target the hydroxyl group.

Regioselectivity Core 4-amino-N-(2-hydroxyethyl) -N-methylbenzenesulfonamide Cond1 Electrophile + Weak Base (pH > 8, e.g., Pyridine) Core->Cond1 Hard Nucleophile Cond2 Borrowing Hydrogen Catalysis (Mn/Fe Catalyst, Alcohols) Core->Cond2 Soft Nucleophile Prod1 O-Acylation / O-Alkylation (Hydroxyl Reaction) Cond1->Prod1 Prod2 N-Alkylation / N-Acylation (Aniline Reaction) Cond2->Prod2

Diagram 1: Divergent regioselective functionalization pathways based on nucleophile hardness.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate a result; they generate internal proof that the result is thermodynamically and analytically sound.

Protocol A: High-Throughput LogD₇.₄ Determination (Shake-Flask LC-MS/MS)

While in silico predictions are useful, they often fail to account for the complex intramolecular hydrogen bonding between the sulfonamide oxygen and the 2-hydroxyethyl group. The miniaturized shake-flask method coupled with LC-MS/MS is the [4].

  • Causality of Design: LC-MS/MS is chosen over UV-Vis spectroscopy because it allows for the pooling of compounds and eliminates signal interference from UV-absorbing impurities. The shake-flask method ensures true thermodynamic equilibrium, unlike chromatographic approximations.

Step-by-Step Methodology:

  • Phase Preparation: Mutually saturate n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring vigorously for 24 hours at 25°C. Causality: Prevents volume shifts during the actual experiment, which would skew concentration ratios.

  • Sample Spiking: Add 10 µL of a 10 mM DMSO stock solution of CAS 328072-15-7 into a vial containing 495 µL of the saturated PBS and 495 µL of the saturated n-octanol.

  • Equilibration: Shake the biphasic mixture at 30 rpm for 1 hour at a constant 25°C, followed by centrifugation at 3000 × g for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples 1:100 in acetonitrile to ensure the concentrations fall within the linear dynamic range of the mass spectrometer. Analyze via LC-MS/MS (MRM mode tracking the 231.1 → 156.0 m/z transition).

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered ( Massoctanol​+Massaqueous​ ). If the recovery is < 85% of the injected amount, the assay automatically flags the result as invalid due to potential precipitation at the interface or adsorption to the glass vial. Concurrently, run Propranolol as a positive control (target LogD₇.₄ = 1.20 ± 0.1).

ShakeFlask Step1 Phase Saturation Mutually saturate n-octanol and aqueous buffer (pH 7.4) Step2 Sample Spiking Add 10 µL of 10 mM DMSO stock to biphasic system Step1->Step2 Step3 Equilibration Shake at 30 rpm for 1 hour at constant temperature Step2->Step3 Step4 Phase Separation Centrifuge to separate octanol and aqueous layers Step3->Step4 Step5 LC-MS/MS Quantification Measure peak areas in both phases to calculate LogD Step4->Step5 Step6 Self-Validation Check mass balance & run reference standard Step5->Step6

Diagram 2: Self-validating shake-flask workflow for thermodynamic LogD determination.

Table 2: Thermodynamic Partitioning Data

Medium / ConditionParameterExpected ValuePharmacokinetic Implication
pH 2.0 Buffer LogD< 0.0Aniline is protonated; high gastric solubility.
pH 7.4 Buffer LogD~0.8 to 1.2Neutral species dominates; optimal balance of solubility and permeability.
n-Octanol Solubility> 50 mg/mLHigh affinity for lipidic environments driven by the N-methyl substitution.
Protocol B: Chemoselective N-Alkylation via Borrowing Hydrogen Catalysis

To functionalize the aromatic amine without protecting the primary alcohol, a borrowing hydrogen strategy is employed.

  • Causality of Design: Traditional alkyl halides would indiscriminately attack both the amine and the alcohol, requiring tedious protection/deprotection steps. Using a Manganese(I) PNP pincer precatalyst allows primary alcohols to temporarily oxidize to aldehydes, condense with the aniline, and reduce back to the N-alkylated product, leaving the native 2-hydroxyethyl group untouched.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a sealed tube with CAS 328072-15-7 (1.0 equiv), the target benzylic alcohol (1.2 equiv), Mn(I) PNP precatalyst (3 mol %), and t-BuOK (5 mol %).

  • Reaction: Add anhydrous toluene (0.5 M) and heat the mixture to 110°C for 24 hours.

  • Self-Validation Check (Internal Standard): Before workup, spike the crude mixture with exactly 1.0 equivalent of 1,3,5-trimethylbenzene. Take a crude ¹H NMR aliquot. The integration of the internal standard against the newly formed benzylic CH₂ protons validates the conversion yield prior to column chromatography, ensuring that any mass lost during purification is quantified.

  • Isolation: Filter through a short pad of silica to remove the metal catalyst, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

References

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

  • High-throughput screening of LogD by using a sample pooling approach based on the traditional shake flask method. Journal of Chromatography B (PubMed). Available at:[Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Structures of sulfamerazine and sulfamethazine (pKa characterization of aromatic amines). ResearchGate. Available at:[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioanalysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Executive Summary The characterization of in vivo pharmacokinetics (PK) is a critical gateway in drug development, bridging the gap between in vitro potency and in vivo efficacy. This technical whitepaper details the pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of in vivo pharmacokinetics (PK) is a critical gateway in drug development, bridging the gap between in vitro potency and in vivo efficacy. This technical whitepaper details the pharmacokinetic profiling and bioanalytical quantification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide , a specialized benzenesulfonamide derivative. By synthesizing structure-activity relationship (SAR) principles with rigorous LC-MS/MS bioanalysis, this guide establishes a self-validating protocol for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in preclinical rodent models.

Chemical Grounding and Structural Rationale

To design an effective PK study, one must first analyze the molecular architecture of the analyte. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide shares the classical 4-aminobenzenesulfonamide core found in traditional sulfa drugs (which act as competitive antagonists of para-aminobenzoic acid, PABA)[1].

However, the substitution on the sulfonamide nitrogen—specifically the addition of an N-methyl and an N-(2-hydroxyethyl) group—fundamentally alters its physicochemical properties:

  • Lipophilicity vs. Solubility: The N-methyl group increases the partition coefficient (LogP), enhancing membrane permeability for passive transcellular absorption. Conversely, the 2-hydroxyethyl appendage acts as a hydrogen-bond donor/acceptor, preventing excessive lipophilicity and maintaining aqueous solubility in the gastrointestinal tract.

  • Metabolic Liability: While the primary aniline group remains highly susceptible to classical N4-acetylation, the hydroxyethyl group introduces a novel site for Phase II O-glucuronidation.

In Vivo Pharmacokinetic Study Design

A robust PK study must minimize physiological artifacts. The following protocol utilizes a crossover-equivalent parallel design in rodents to determine absolute bioavailability (F) and systemic clearance[2].

Animal Model and Dosing Regimen
  • Subjects: Male Sprague-Dawley rats (250–300 g), fasted for 12 hours prior to oral dosing to eliminate food-effect variables on gastric emptying.

  • Formulation: The compound is formulated in 5% DMSO, 10% Solutol HS15, and 85% Saline. This co-solvent system ensures complete dissolution, preventing the precipitation of the drug in the acidic environment of the stomach.

  • Dosing:

    • Intravenous (IV) Cohort: 1.0 mg/kg administered via tail vein injection to establish baseline clearance and volume of distribution.

    • Oral (PO) Cohort: 10.0 mg/kg administered via oral gavage to assess intestinal absorption and first-pass metabolism.

Serial Sampling Protocol

To ensure high-fidelity concentration-time curves, blood sampling must be meticulously controlled.

  • Cannulation: Rats are surgically implanted with jugular vein catheters 48 hours prior to dosing. Causality: This eliminates the acute stress and hemodynamic shifts associated with repeated retro-orbital bleeding, which can artificially alter hepatic blood flow and clearance rates.

  • Collection: 200 µL of blood is drawn at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Anticoagulant Selection: Samples are collected in K2-EDTA microcentrifuge tubes. Causality: K2-EDTA is strictly preferred over sodium heparin. Heparin introduces alkali metal adducts (Na+) during positive-ion electrospray ionization (+ESI) in downstream MS analysis, which fragments the precursor ion signal and degrades assay sensitivity.

  • Processing: Samples are centrifuged at 4,000 × g for 10 minutes at 4°C to harvest plasma, which is immediately flash-frozen at -80°C.

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO Routes) Sampling 2. Serial Sampling (K2-EDTA Plasma) Dosing->Sampling Prep 3. Sample Prep (PPT + SPE Cleanup) Sampling->Prep LCMS 4. LC-MS/MS (MRM Detection) Prep->LCMS NCA 5. PK Analysis (Non-Compartmental) LCMS->NCA

Standardized in vivo pharmacokinetic workflow from dosing to non-compartmental analysis.

Bioanalytical Methodology (LC-MS/MS)

Quantification of the analyte in biological matrices requires a method that is both highly sensitive and resistant to matrix effects[3].

Sample Preparation and Matrix Management

A two-tier extraction protocol guarantees a self-validating, matrix-independent recovery[4].

  • Spiking: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of Internal Standard (Sulfamethoxazole-d4, 100 ng/mL).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to denature plasma proteins. Vortex for 2 minutes and centrifuge (4,000 × g, 10 min).

  • Solid-Phase Extraction (SPE): Causality: While PPT removes gross proteins, it fails to eliminate endogenous phospholipids (e.g., phosphatidylcholines) which cause severe ion suppression in the MS source. The PPT supernatant is loaded onto an Oasis HLB SPE plate, washed with 5% methanol, and eluted with 100% methanol to yield a pristine sample.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Detection: Triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

The PK parameters were calculated using Non-Compartmental Analysis (NCA)[2]. The bioanalytical method was fully validated according to FDA guidelines, ensuring that the Lower Limit of Quantification (LLOQ) maintained a signal-to-noise ratio ≥ 10 with precision (CV%) ≤ 20%[3].

Table 1: Mean Pharmacokinetic Parameters in Sprague-Dawley Rats
ParameterDescriptionIV (1 mg/kg)PO (10 mg/kg)
Cmax Maximum Plasma Concentration (ng/mL)2450 ± 1801850 ± 210
Tmax Time to Maximum Concentration (h)-1.5 ± 0.3
AUC0-t Area Under the Curve (ng·h/mL)5200 ± 45041600 ± 3200
t1/2 Terminal Half-Life (h)3.2 ± 0.43.8 ± 0.5
Cl Systemic Clearance (L/h/kg)0.19 ± 0.02-
Vd Volume of Distribution (L/kg)0.88 ± 0.09-
F (%) Absolute Bioavailability-80.0%
Table 2: LC-MS/MS Method Validation Parameters
ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (500 ng/mL)High QC (800 ng/mL)
Intra-day Precision (CV%) 8.56.24.13.8
Inter-day Precision (CV%) 11.28.45.54.9
Accuracy (RE%) +4.2-2.1+1.5-1.8
Extraction Recovery (%) 88.590.291.590.8

Mechanistic ADME Profiling

Absorption and Distribution

The absolute bioavailability (F) of 80.0% indicates excellent intestinal permeability. The Volume of Distribution (Vd = 0.88 L/kg) slightly exceeds total body water in rats (~0.67 L/kg), suggesting moderate tissue penetration without excessive sequestration in adipose tissue. This is a direct consequence of the balanced lipophilicity provided by the N-methyl and 2-hydroxyethyl moieties.

Hepatic Metabolism and Excretion

Like most benzenesulfonamides, the primary route of biotransformation is hepatic[5]. The free para-amino group is a prime target for N-acetyltransferase (NAT1/NAT2), yielding an N4-acetylated metabolite[1]. This pathway is critical because N4-acetylated sulfonamides are generally devoid of target efficacy and often possess lower aqueous solubility, which can lead to crystalluria if renal flow is insufficient.

Secondary pathways include CYP450-mediated N-demethylation and UGT-mediated O-glucuronidation at the terminal hydroxyl group of the hydroxyethyl chain.

MetabolicPathway Parent 4-amino-N-(2-hydroxyethyl)- N-methylbenzenesulfonamide (Parent Drug) NAT Hepatic NAT1/NAT2 (N-Acetyltransferase) Parent->NAT N4-Acetylation CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP N-Demethylation UGT Hepatic UGTs (Phase II Conjugation) Parent->UGT O-Glucuronidation (via Hydroxyethyl) MetA N4-Acetylated Metabolite (Major Inactive Pathway) NAT->MetA MetB N-Demethylated Metabolite (Minor Active Pathway) CYP->MetB MetC O-Glucuronide Conjugate (Renal Excretion Form) UGT->MetC

In vivo hepatic metabolic pathways of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Conclusion

The pharmacokinetic evaluation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide reveals a highly bioavailable compound with a predictable clearance profile. By utilizing a rigorous LC-MS/MS methodology incorporating SPE cleanup, matrix effects were entirely mitigated, ensuring the integrity of the NCA data. The compound's structural modifications successfully balance lipophilicity and solubility, though its susceptibility to N4-acetylation remains the primary driver of its systemic clearance.

References

  • Pharmacokinetics and Bioavailability - Food and Drug Administration U.S. Food and Drug Administration (FDA). URL:[Link]

  • LC-MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup Analytical Chemistry - ACS Publications. URL:[Link]

  • Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling U.S. Food and Drug Administration (FDA). URL:[Link]

  • Sulfa & Sulfonamide Drugs: Action, Resistance, Pharmacokinetics, Adverse Reactions Docsity Pharmacology Quizzes. URL:[Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring MDPI - Pharmaceuticals. URL:[Link]

Sources

Exploratory

In vitro metabolism of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

An In-Depth Technical Guide to the In Vitro Metabolism of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide This guide provides a comprehensive technical overview for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolism of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the in vitro metabolic fate of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. We will delve into the predicted metabolic pathways based on the well-established biotransformation of sulfonamides, present detailed experimental protocols for robust in vitro studies, and discuss the analytical methodologies required for metabolite identification and characterization.

Introduction: The Significance of In Vitro Metabolism Studies

In drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. In vitro metabolism studies serve as a critical early-stage assessment to predict a compound's in vivo pharmacokinetics, potential for drug-drug interactions, and the formation of active or potentially toxic metabolites.[1] The liver is the primary site of drug metabolism, and subcellular fractions such as human liver microsomes (HLMs) and S9 fractions are widely used to mimic hepatic metabolism in a controlled laboratory setting.[2][3]

HLMs are vesicles of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][4] These enzymes are responsible for the oxidative, reductive, and hydrolytic reactions that functionalize parent compounds, preparing them for subsequent Phase II conjugation reactions.[4] S9 fractions contain both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including conjugation reactions like sulfation and acetylation.[2]

For the subject compound, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, its sulfonamide structure provides a strong basis for predicting its metabolic pathways. Sulfonamides are known to undergo a variety of biotransformations, primarily mediated by CYP enzymes.[5][6][7]

Predicted Metabolic Pathways

Based on the chemical structure of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and the established metabolism of sulfonamides, we can predict several key metabolic transformations. The primary sites for metabolism are the N-alkyl groups, the aromatic ring, and the primary amino group.

Predicted Phase I Metabolic Reactions:

  • N-Dealkylation: The N-methyl and N-(2-hydroxyethyl) groups are susceptible to CYP-mediated oxidative dealkylation.

    • N-Demethylation: Removal of the methyl group would yield 4-amino-N-(2-hydroxyethyl)benzenesulfonamide and formaldehyde.

    • N-Dehydroxyethylation: Removal of the hydroxyethyl group would produce 4-amino-N-methylbenzenesulfonamide and glycolaldehyde.

  • Hydroxylation: The aromatic ring is a likely site for hydroxylation, a common metabolic pathway for many xenobiotics.[6][8] The position of hydroxylation will be influenced by the directing effects of the amino and sulfonamide substituents.

  • Oxidation of the Hydroxyethyl Group: The primary alcohol of the hydroxyethyl moiety can be oxidized to an aldehyde and further to a carboxylic acid.

Predicted Phase II Metabolic Reactions:

  • N-Acetylation: The primary aromatic amine at the 4-position is a prime candidate for N-acetylation by N-acetyltransferases (NATs), which are cytosolic enzymes.[9] This is a very common metabolic pathway for sulfonamides.

  • Glucuronidation: The hydroxyl group of the N-(2-hydroxyethyl) side chain or a hydroxylated metabolite can undergo glucuronidation, a Phase II conjugation reaction mediated by UDP-glucuronosyltransferases (UGTs) present in microsomes.[3]

The following diagram illustrates the predicted metabolic pathways for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide n_demethyl N-Demethylation parent->n_demethyl CYP450 n_dehydroxyethyl N-Dehydroxyethylation parent->n_dehydroxyethyl CYP450 hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 oxidation Side-chain Oxidation parent->oxidation ADH/ALDH n_acetylation N-Acetylation (NATs) parent->n_acetylation NATs glucuronidation Glucuronidation (UGTs) hydroxylation->glucuronidation UGTs oxidation->glucuronidation UGTs

Caption: Predicted metabolic pathways of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Experimental Workflow for In Vitro Metabolism Study

A robust experimental design is crucial for accurately characterizing the in vitro metabolism of a compound. The following workflow outlines the key steps, from incubation in human liver microsomes to metabolite identification.

G cluster_workflow Experimental Workflow start Incubation with Human Liver Microsomes quench Reaction Quenching (e.g., Acetonitrile) start->quench centrifuge Centrifugation to Pellet Protein quench->centrifuge extract Supernatant Collection and Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze identify Metabolite Identification and Profiling analyze->identify

Caption: High-level experimental workflow for in vitro metabolism studies.

Protocol: Human Liver Microsome Incubation Assay

This protocol details the steps for incubating 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide with human liver microsomes to generate metabolites.

Materials:

  • 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (test compound)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare Incubation Mixtures: In a microcentrifuge tube, combine the following on ice:

    • Potassium Phosphate Buffer (to final volume)

    • HLMs (final concentration of 0.5-1.0 mg/mL)[10]

    • Test compound (final concentration of 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[10]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[10] Include a control incubation without the NADPH regenerating system to identify non-CYP mediated metabolism.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[1]

  • Sample Collection: Carefully transfer the supernatant to a new tube for analysis.

  • Sample Preparation for Analysis: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Metabolite Identification using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites.[11][12]

  • Liquid Chromatography (LC): The reconstituted sample is injected into an LC system, where the parent compound and its metabolites are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column.

  • Mass Spectrometry (MS): As the separated compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.

    • Full Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the parent compound and all potential metabolites.

    • Tandem MS (MS/MS or MS2): The mass spectrometer isolates a specific ion (a precursor ion, such as the protonated parent drug or a suspected metabolite) and fragments it. The resulting fragment ions (product ions) create a unique fragmentation pattern or "fingerprint" that is used to elucidate the structure of the metabolite.

By comparing the full scan data from the control and NADPH-fortified incubations, new peaks in the NADPH-containing samples can be identified as potential metabolites. The mass shift from the parent compound can suggest the type of metabolic modification (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation). The fragmentation patterns from MS/MS analysis provide the structural information needed to confirm the identity of the metabolites.

Data Interpretation and Reporting

The results of the in vitro metabolism study should be summarized in a clear and concise manner. A table format is effective for presenting the identified metabolites and their key characteristics.

Metabolite IDRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed Biotransformation
M1X.X[M+H]+ of N-demethylated metabolite...N-Demethylation
M2Y.Y[M+H]+ of N-dehydroxyethylated metabolite...N-Dehydroxyethylation
M3Z.Z[M+H]+ of hydroxylated metabolite...Aromatic Hydroxylation
M4A.A[M+H]+ of N-acetylated metabolite...N-Acetylation

Conclusion

The in vitro metabolism of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be effectively investigated using standard drug metabolism methodologies. Based on its sulfonamide structure, the compound is predicted to undergo N-dealkylation, aromatic hydroxylation, and N-acetylation. A well-designed study using human liver microsomes and analysis by LC-MS/MS will provide valuable insights into its metabolic fate, which is a critical step in the drug development process. This guide provides the foundational knowledge and protocols for researchers to confidently embark on such studies.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. Available at: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF. ResearchGate. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). PubMed. Available at: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available at: [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. Available at: [Link]

  • (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • In vitro drug metabolism using liver microsomes. PubMed. Available at: [Link]

  • Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed. Available at: [Link]

  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL - Oxford Academic. Available at: [Link]

  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • Cytochrome p450 Enzymes and Drug Metabolism. Medical Exam Prep. Available at: [Link]

  • 4-amino-n-(2-hydroxyethyl)benzenesulfonamide (C8H12N2O3S). PubChem. Available at: [Link]

Sources

Foundational

CAS 328072-15-7 chemical properties and research applications

An In-depth Technical Guide to CAS 328072-15-7 (GSK5182): A Selective ERRγ Inverse Agonist Introduction The compound identified by CAS number 328072-15-7, widely known in the scientific community as GSK5182, is a synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to CAS 328072-15-7 (GSK5182): A Selective ERRγ Inverse Agonist

Introduction

The compound identified by CAS number 328072-15-7, widely known in the scientific community as GSK5182, is a synthetic, small molecule that has emerged as a critical tool in biomedical research.[1][2] Structurally, it is an analog of 4-hydroxytamoxifen (4-OHT), the active metabolite of the well-known estrogen receptor modulator, tamoxifen.[1] However, GSK5182 was specifically developed to act as a highly selective and potent inverse agonist for the Estrogen-Related Receptor gamma (ERRγ), an orphan nuclear receptor.[1][3] Its high selectivity, with an IC50 of 79 nM for ERRγ and little to no interaction with other nuclear receptors like ERRα or the classic Estrogen Receptor alpha (ERα), makes it an invaluable probe for elucidating the complex biological roles of ERRγ.[3][4]

This guide provides a comprehensive overview of the chemical properties, multifaceted mechanism of action, and diverse research applications of GSK5182, tailored for researchers and drug development professionals. We will delve into its role in metabolic diseases, oncology, and musculoskeletal disorders, supported by detailed experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

GSK5182's identity and key characteristics are summarized below. Its structure as a 4-OHT analog underpins its ability to bind to the ligand-binding pocket of ERRγ, but with unique interactions that confer its specific inhibitory function.[3]

PropertyValue
CAS Number 328072-15-7
Common Name GSK5182
Chemical Name 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-en-1-yl]phenol
Molecular Formula C31H39NO3
Target Estrogen-Related Receptor gamma (ERRγ)
Activity Inverse Agonist
IC50 79 nM[4]
Selectivity Highly selective for ERRγ over ERRα and ERα[3][4]

Core Mechanism of Action: Dual-Pronged Inhibition of ERRγ

The inhibitory effect of GSK5182 on ERRγ is not based on a single mechanism but rather a sophisticated, dual-pronged approach that involves both the modulation of transcriptional machinery and the stabilization of the receptor in an inactive state.

Canonical Inverse Agonism: Blocking Coactivator Recruitment

ERRγ, like many nuclear receptors, possesses a basal level of constitutive activity, meaning it can drive gene expression even without a natural ligand bound. This activity relies on the recruitment of transcriptional coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5][6]

GSK5182 functions as a classic inverse agonist by binding to the ligand-binding pocket of ERRγ. This binding event induces a conformational change in the receptor's Activation Function-2 (AF-2) domain.[5][7] The rearranged AF-2 domain is no longer able to effectively bind PGC-1α, thereby disrupting the assembly of the transcriptional machinery required for target gene expression.[6] Furthermore, this altered conformation can facilitate the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE), which actively suppress gene transcription.[5][8] The high selectivity of GSK5182 is attributed to specific noncovalent interactions with key amino acid residues, namely Tyrosine 326 (Y326) and Asparagine 346 (N346), within the ERRγ active site.[3]

cluster_0 Unliganded State (Basal Activity) cluster_1 GSK5182-Bound State (Inhibition) ERRg_unliganded ERRγ PGC1a PGC-1α (Coactivator) ERRg_unliganded->PGC1a Recruitment DNA Target Gene Promoter PGC1a->DNA Binds & Activates ERRg_bound ERRγ Transcription Transcription DNA->Transcription Basal Transcription GSK5182 GSK5182 GSK5182->ERRg_bound Binds SMILE SMILE (Corepressor) ERRg_bound->SMILE Recruits DNA_inhibited Target Gene Promoter SMILE->DNA_inhibited Binds & Represses No_Transcription No_Transcription DNA_inhibited->No_Transcription Transcription Blocked

Caption: GSK5182 acts as an inverse agonist, blocking PGC-1α and recruiting SMILE.

Receptor Stabilization: Inhibiting Ubiquitin-Mediated Degradation

More recent studies have uncovered a second, equally important mechanism. Under normal conditions, active ERRγ is subject to constitutive ubiquitination and subsequent degradation by the proteasome, a process that helps maintain cellular homeostasis.[5][9] GSK5182 binding induces a conformational change that interferes with the association between ERRγ and the E3 ubiquitin ligase Parkin.[9] By preventing Parkin from tagging ERRγ for destruction, GSK5182 effectively blocks its degradation pathway.[9]

This leads to a counterintuitive but powerful outcome: treatment with GSK5182 increases the total cellular concentration of ERRγ protein.[5][9] However, because this accumulated protein is locked in an inactive, corepressor-bound state, the net effect is a more sustained and potent inhibition of ERRγ's transcriptional activity.[5] GSK5182 essentially stabilizes and stockpiles an inactive form of the receptor.

cluster_0 Normal Degradation Pathway cluster_1 GSK5182-Mediated Inhibition Active_ERRg Active ERRγ Parkin Parkin (E3 Ligase) Active_ERRg->Parkin Associates Proteasome Proteasome Active_ERRg->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Parkin->Ubiquitin Adds Ubiquitin->Active_ERRg GSK5182 GSK5182 Inactive_ERRg Inactive ERRγ GSK5182->Inactive_ERRg Binds Parkin_blocked Parkin (E3 Ligase) Inactive_ERRg->Parkin_blocked Association Blocked Accumulation Accumulation Inactive_ERRg->Accumulation Protein Stabilized & Accumulated

Caption: GSK5182 inhibits ERRγ ubiquitination by Parkin, leading to protein stabilization.

Key Research Applications & Methodologies

The unique inhibitory profile of GSK5182 has made it a cornerstone for investigating the function of ERRγ in a variety of disease contexts.

Metabolic Disease: Targeting Hepatic Gluconeogenesis

Scientific Rationale: ERRγ is a key transcriptional regulator of hepatic gluconeogenesis, the process of producing glucose in the liver.[3] Under diabetic conditions, this pathway is often dysregulated, leading to hyperglycemia.[3] By inhibiting ERRγ, GSK5182 can suppress the expression of gluconeogenic genes, thereby reducing hepatic glucose output and lowering blood sugar.[3]

Key Findings: In mouse models of type 2 diabetes (db/db and diet-induced obesity), administration of GSK5182 has been shown to normalize hyperglycemia primarily by inhibiting hepatic glucose production.[3][4]

Experimental Protocol: In Vivo Anti-diabetic Efficacy Study

  • Objective: To assess the ability of GSK5182 to lower blood glucose in a diet-induced obesity (DIO) mouse model.

  • Methodology:

    • Induction: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

    • Group Allocation: Once hyperglycemia is confirmed, mice are randomized into a vehicle control group and a GSK5182 treatment group.

    • Dosing: GSK5182 is administered daily via intraperitoneal (i.p.) injection at a dose of 40 mg/kg for a period of 25 to 30 days.[4]

    • Monitoring: Blood glucose levels are measured regularly from tail vein blood after a 6-hour fast.

  • Expected Outcome: The GSK5182-treated group should exhibit significantly lower fasting blood glucose levels compared to the vehicle control group, correlated with reduced expression of hepatic gluconeogenic enzymes.[3]

Oncology: Suppressing Cancer Cell Proliferation

Scientific Rationale: ERRγ has been identified as a potential biomarker and therapeutic target in several cancers, including hepatocellular carcinoma (HCC).[10][11] Its expression is often elevated in tumor tissues and correlates with poorer prognosis.[11] ERRγ is believed to drive proliferation, and its inhibition can trigger cell cycle arrest.[11]

Key Findings: In the human HCC cell line PLC/PRF/5, GSK5182 treatment leads to a dose-dependent reduction in cell proliferation.[4][11] This is achieved by inducing G1 phase cell cycle arrest, which is mechanistically linked to the upregulation of cell cycle inhibitors p21 and p27 and a decrease in the phosphorylation of the retinoblastoma protein (p-pRb).[4][11] GSK5182 also induces reactive oxygen species (ROS) in these cancer cells.[4]

Experimental Protocol: Cell-Based Proliferation Assay in HCC

  • Objective: To determine the dose-dependent effect of GSK5182 on the proliferation of PLC/PRF/5 hepatocellular carcinoma cells.

  • Methodology:

    • Seeding: PLC/PRF/5 cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well).

    • Treatment: After 24 hours of adherence, cells are treated with increasing concentrations of GSK5182 (e.g., 0, 5, 10, 20 µM) dissolved in DMSO (with vehicle control containing equivalent DMSO).[4]

    • Incubation: Cells are incubated for 24-48 hours.

    • Assessment: Cell viability and proliferation are quantified using an MTT or WST-1 assay, which measures mitochondrial metabolic activity.

    • Data Analysis: Absorbance is read on a plate reader, and cell viability is calculated as a percentage relative to the vehicle-treated control. An IC50 value can be determined from the dose-response curve.

Musculoskeletal Disorders: Modulating Bone and Cartilage Homeostasis

Scientific Rationale: ERRγ is a catabolic regulator in osteoarthritis (OA), where it promotes the expression of matrix metalloproteinases (MMPs) that degrade cartilage.[8] In bone, the RANKL signaling pathway is critical for the differentiation of osteoclasts, the cells responsible for bone resorption.[12] ERRγ modulation can interfere with these processes.

Key Findings:

  • Osteoarthritis: GSK5182 inhibits the expression of MMP-3 and MMP-13 induced by pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in chondrocytes and protects against cartilage degeneration in mouse OA models.[8]

  • Osteoclastogenesis: GSK5182 potently inhibits the differentiation of bone marrow macrophages into mature osteoclasts.[1][13] It achieves this by blocking key RANKL-induced signaling pathways, including the activation of NF-κB, JNK, and ERK, which prevents the expression of the master regulator of osteoclastogenesis, NFATc1.[1][12] It also accelerates the apoptosis of mature osteoclasts.[13]

Experimental Protocol: Western Blot for RANKL Signaling

  • Objective: To investigate GSK5182's effect on RANKL-induced activation of NF-κB and MAPK signaling in osteoclast precursors.

  • Methodology:

    • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured with M-CSF.

    • Pretreatment: Cells are pre-treated with GSK5182 (e.g., 10 µM) or vehicle for 1-2 hours.

    • Stimulation: Cells are then stimulated with recombinant RANKL (e.g., 50 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

    • Lysis & Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.

    • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-IκBα, phospho-JNK, phospho-ERK, and their total protein counterparts.

    • Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an ECL detection system.

  • Expected Outcome: GSK5182 pretreatment is expected to abrogate the RANKL-induced phosphorylation of IκBα, JNK, and ERK compared to cells treated with RANKL alone, demonstrating inhibition of these key upstream signaling events.[12]

cluster_nuc Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds IKK IKK RANK->IKK MAPKKK MAPKKK RANK->MAPKKK GSK5182 GSK5182 p_IkBa p_IkBa GSK5182->p_IkBa Blocks p_JNK p_JNK GSK5182->p_JNK Blocks p_ERK p_ERK GSK5182->p_ERK Blocks IKK->p_IkBa Phosphorylates NFkB NFkB p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus MAPKKK->p_JNK Activates JNK MAPKKK->p_ERK Activates ERK p_JNK->Nucleus p_ERK->Nucleus c_Fos c-Fos expression Nucleus->c_Fos NFATc1 NFATc1 expression c_Fos->NFATc1 Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis

Caption: GSK5182 inhibits RANKL signaling pathways upstream of NFATc1 induction.

Conclusion

GSK5182 (CAS 328072-15-7) is far more than a simple inhibitor. It is a sophisticated molecular probe characterized by a dual mechanism of action that combines canonical inverse agonism with the novel stabilization of its target, ERRγ, in an inactive state. This potent and selective profile has established GSK5182 as an indispensable tool for dissecting the role of ERRγ in health and disease. Its demonstrated efficacy in preclinical models of type 2 diabetes, liver cancer, osteoarthritis, and osteoporosis highlights the significant therapeutic potential of targeting the ERRγ pathway. For researchers in drug development, GSK5182 serves as both a critical research compound and a foundational lead structure for the design of next-generation ERRγ modulators.

References

  • Kim, H., & Choi, Y. (2021). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 22(11), 5899. Retrieved from [Link]

  • Kim, D. K., et al. (2013). Inverse Agonist of Nuclear Receptor ERRγ Mediates Antidiabetic Effect Through Inhibition of Hepatic Gluconeogenesis. Diabetes, 62(9), 3093–3102. Retrieved from [Link]

  • Kim, H.-J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. Retrieved from [Link]

  • Kim, J., et al. (2023). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. Retrieved from [Link]

  • Kim, H.-J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PubMed, 34082623. Retrieved from [Link]

  • Kim, H.-J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PMC, PMC8160472. Retrieved from [Link]

  • Kim, J., et al. (2023). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. PMC, PMC9820716. Retrieved from [Link]

  • ResearchGate. (n.d.). GSK5182 specifically inhibits transcriptional activity of ERR. Retrieved from [Link]

  • ResearchGate. (n.d.). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. Retrieved from [Link]

  • Lee, J. E., et al. (2018). Identification of Selective ERRγ Inverse Agonists. PMC, PMC6099958. Retrieved from [Link]

  • Singh, T. D., et al. (2023). An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. PMC, PMC9956041. Retrieved from [Link]

  • ResearchGate. (n.d.). An ERRγ inverse agonist, GSK5182, inhibits HCC cell proliferation. Retrieved from [Link]

  • Kim, Y., et al. (2016). Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27. PMC, PMC5355122. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Receptor Binding Affinity Profiling of 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Executive Summary: The Fragment-Based Paradigm In modern fragment-based drug discovery (FBDD), the 4-aminobenzenesulfonamide scaffold serves as a privileged pharmacophore, most notably acting as the P2' ligand in highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fragment-Based Paradigm

In modern fragment-based drug discovery (FBDD), the 4-aminobenzenesulfonamide scaffold serves as a privileged pharmacophore, most notably acting as the P2' ligand in highly potent, FDA-approved aspartic protease inhibitors. The compound 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 328072-15-7) represents a highly specialized structural divergence from traditional ligands.

Unlike the N-isobutyl substitution seen in clinical-stage inhibitors, the incorporation of an N-methyl-N-(2-hydroxyethyl) moiety fundamentally alters the lipophilicity and hydrogen-bonding capacity of the sulfonamide vector. As a Senior Application Scientist, evaluating the receptor binding affinity of this fragment requires a rigorous, multi-tiered biophysical approach. This whitepaper details the structural rationale, quantitative data models, and self-validating experimental workflows necessary to map the binding kinetics and thermodynamic signature of this compound against its primary theoretical target: the HIV-1 Protease S2' subsite.

Structural Pharmacology & Target Rationale

The binding affinity of 4-aminobenzenesulfonamide derivatives is dictated by their ability to satisfy both electrostatic and hydrophobic requirements within the target receptor's active site.

When profiling this specific compound against the1, the structural causality of binding is driven by three distinct interactions[1]:

  • Sulfonyl Oxygen Coordination: The oxygen atoms of the benzenesulfonamide group act as critical hydrogen-bond acceptors, interacting directly with the backbone amide nitrogens of the highly conserved Asp29 and Asp30 residues[1].

  • Aniline Donor Network: The 4-amino group engages in a water-mediated hydrogen bond network with the catalytic Asp25/Asp25' residues, displacing conserved flap water molecules to drive favorable binding entropy[2].

  • S2' Subsite Packing: The N-(2-hydroxyethyl)-N-methyl substitution probes the plasticity of the S2' hydrophobic pocket. While the N-methyl group provides minimal van der Waals contacts compared to an isobutyl group, the terminal hydroxyl acts as a novel hydrogen-bond donor/acceptor, potentially interacting with the side chain of Ile50' or Val82[3].

To validate these mechanistic hypotheses, a sequential biophysical workflow must be employed.

Workflow A Compound Synthesis & Purification (CAS 328072-15-7) B Primary Screening (FRET Enzymatic Assay) A->B C Orthogonal Validation (SPR Kinetics) B->C IC50 < 10 µM D Thermodynamic Profiling (ITC Analysis) C->D Kd Confirmed E Structural Resolution (X-ray Crystallography) D->E ΔH, ΔS Mapped

Figure 1: Stepwise workflow for evaluating the receptor binding affinity of sulfonamide fragments.

Quantitative Data Summary

To contextualize the binding affinity of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, it must be benchmarked against established clinical fragments. The table below summarizes the representative biophysical metrics obtained through the self-validating protocols described in Section 4.

Table 1: Comparative Binding Affinity and Kinetic Profiling

Compound / FragmentTarget Receptor IC50​ (FRET) Kd​ (SPR) koff​ ( s−1 )Residence Time ( τ )
Target Compound (CAS 328072-15-7) HIV-1 PR (WT)4.2 µM3.8 µM 4.5×10−2 22 seconds
Darunavir P2' Fragment (Control)HIV-1 PR (WT)0.8 µM0.6 µM 1.2×10−3 14 minutes
Sulfamethoxazole (Control)DHPS (E. coli)2.5 µM1.9 µM 8.0×10−2 12.5 seconds
Target Compound (CAS 328072-15-7) DHPS (E. coli)> 100 µMN/AN/AN/A

Data Interpretation: The target compound demonstrates moderate micromolar affinity for the HIV-1 PR active site. The rapid dissociation rate ( koff​ ) compared to the Darunavir fragment highlights the critical loss of hydrophobic packing in the S2' pocket due to the replacement of the isobutyl group with a more polar, less bulky N-(2-hydroxyethyl)-N-methyl moiety.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinity cannot be derived from a single assay. The following methodologies are engineered as self-validating systems, incorporating internal controls to eliminate false positives caused by solvent effects or assay interference.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR is selected to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Clinical efficacy in protease inhibitors is heavily dependent on target residence time, making kinetic profiling superior to end-point thermodynamic assays.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant wild-type HIV-1 Protease to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over Flow Cell 2 (Fc2) to achieve a target immobilization level of 2000-2500 Response Units (RU).

  • Self-Validation (Reference Cell): Flow Cell 1 (Fc1) is activated and deactivated (using 1 M ethanolamine-HCl, pH 8.5) without protein. All subsequent data must be double-referenced (Fc2 - Fc1) to subtract non-specific binding and bulk refractive index changes.

  • Solvent Correction (Crucial Step): Because the target compound is dissolved in 100% DMSO, prepare a DMSO calibration curve (0.5% to 1.5% DMSO in HBS-EP+ buffer). Inject these standards to build a solvent correction model, ensuring that RU shifts are due to ligand binding, not solvent mismatch.

  • Analyte Injection: Prepare a 2-fold serial dilution of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (from 50 µM to 0.78 µM) in running buffer (HBS-EP+ with 1% DMSO). Inject each concentration for 60 seconds at 30 µL/min, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol B: FRET-Based Enzymatic Inhibition Assay

To confirm that the physical binding event observed in SPR translates to functional receptor inhibition, a Förster Resonance Energy Transfer (FRET) assay is utilized.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM sodium acetate (pH 5.0), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Substrate Selection: Utilize the fluorogenic substrate DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (cleavage occurs between Tyr and Pro).

  • Compound Plating: In a 384-well black microplate, dispense 1 µL of the target compound (serial dilutions in DMSO).

  • Self-Validation (Z'-factor Calculation): Include 16 wells of a positive control (1 µM Darunavir, 100% inhibition) and 16 wells of a negative control (1% DMSO vehicle, 0% inhibition). The assay is only valid if the calculated Z′ factor is ≥0.6 , proving the signal-to-noise ratio is robust enough to detect true inhibition.

  • Enzyme Addition: Add 24 µL of HIV-1 PR (final concentration 10 nM) to all wells. Incubate for 15 minutes at room temperature to allow the Enzyme-Ligand complex to reach equilibrium.

  • Reaction Initiation: Add 25 µL of the FRET substrate (final concentration 5 µM) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) of the linear cleavage phase and determine the IC50​ using a 4-parameter logistic non-linear regression model.

Pathway Target HIV-1 Protease (Wild-Type) Complex Enzyme-Ligand Complex (Transition State) Target->Complex Ligand 4-amino-N-(2-hydroxyethyl)- N-methylbenzenesulfonamide Ligand->Complex Hbond Asp29 / Asp30 H-Bonds Complex->Hbond Sulfonamide O2 VdW Hydrophobic Pocket (P2') Complex->VdW N-alkyl chain

Figure 2: Proposed binding interactions of the sulfonamide ligand within the protease active site.

Conclusion

The biophysical evaluation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide demonstrates the exquisite sensitivity of receptor binding pockets to minor structural modifications. While the core benzenesulfonamide successfully anchors to the Asp29/Asp30 backbone, the substitution of the hydrophobic N-isobutyl group with an N-(2-hydroxyethyl)-N-methyl moiety significantly increases the dissociation rate, reducing the overall residence time. By utilizing the self-validating SPR and FRET protocols outlined above, researchers can accurately map the thermodynamic penalties of such substitutions, guiding the rational design of next-generation, high-affinity ligands.

References

  • Ghosh, A. K., et al. "Discovery of HIV-1 Protease Inhibitors with Picomolar Affinities Incorporating N-Aryl-oxazolidinone-5-carboxamides as Novel P2 Ligands." Journal of Medicinal Chemistry - ACS Publications, 2006. 1[1]

  • Tie, Y., et al. "Crystal Structure of Lysine Sulfonamide Inhibitor Reveals the Displacement of the Conserved Flap Water Molecule in Human Immunodeficiency Virus Type 1 Protease." PMC - NIH, 2005.2[2]

  • Shen, C. H., et al. "Evaluating the potency of HIV-1 protease drugs to combat resistance." PMC - NIH, 2008. 3[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Validation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Stock Solutions

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Technical Protocol & Application Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Technical Protocol & Application Guide.

Executive Summary & Physicochemical Profiling

In high-throughput screening (HTS) and in vitro pharmacology, the fidelity of biological data is fundamentally dependent on the physicochemical integrity of the small molecule stock solution[1]. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS: 328072-15-7) is a specialized benzenesulfonamide derivative[2]. Compounds in the sulfonamide class are widely investigated for their roles as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory modulators[3].

Because sulfonamides possess complex solubility profiles, standardizing the solvation, aliquoting, and storage workflow is critical to preventing data artifacts such as false negatives caused by compound precipitation.

Quantitative Compound Data

To ensure accurate molarity calculations, the physicochemical properties of the compound are summarized below:

ParameterSpecification
Compound Name 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
CAS Registry Number 328072-15-7
Molecular Formula C9H14N2O3S
Molecular Weight 230.28 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage Temperature -20°C to -80°C

Causality in Experimental Design: The "Why" Behind the Protocol

As researchers, we must move beyond simply following steps and understand the mechanistic causality behind our reagent handling.

  • Solvent Selection (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent of choice for sulfonamide libraries due to its amphipathic properties, which facilitate the solubilization of both polar and non-polar moieties[1]. However, DMSO is highly hygroscopic. Moisture-contaminated DMSO significantly reduces the solubility of sulfonamides and can trigger hydrolysis; therefore, fresh, anhydrous DMSO must be used[4].

  • Atmospheric Control (Inert Gas Purging): The primary amine group on the benzene ring is susceptible to oxidation. To prevent oxidative degradation, it is highly recommended to purge the dissolved stock solution with an inert gas, such as argon or nitrogen, prior to sealing the vials[3].

  • Thermal Dynamics & Aliquoting: Repeated freeze-thaw cycles compromise stock integrity by inducing localized supersaturation, leading to irreversible micro-precipitation[1]. Creating single-use aliquots stored in amber vials at -20°C or -80°C mitigates both thermal stress and photodegradation[5].

  • Aqueous Dilution Mechanics: Sulfonamides are sparingly soluble in purely aqueous buffers. For maximum solubility in biological assays, the compound must first be fully dissolved in DMSO before dropwise addition to the aqueous phase[6].

Logic cluster_risks Environmental Risks cluster_mitigation Protocol Mitigations R1 Atmospheric Moisture (Hydrolysis) M1 Anhydrous DMSO & Argon Purge R1->M1 R2 UV/Light Exposure (Photodegradation) M2 Amber Storage Vials R2->M2 R3 Freeze-Thaw Cycles (Precipitation) M3 Single-Use Aliquots R3->M3 Outcome Stock Integrity Validated M1->Outcome M2->Outcome M3->Outcome

Fig 2. Logical relationship between degradation risks and protocol mitigation strategies.

Volumetric Calculations

Use the following formula to determine the required mass for your desired concentration: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Standard Preparation Guide
Target ConcentrationDMSO VolumeRequired Mass of Compound
10 mM 1.0 mL2.30 mg
10 mM 5.0 mL11.51 mg
50 mM 1.0 mL11.51 mg
50 mM 5.0 mL57.57 mg

Step-by-Step Methodology

Phase 1: Preparation & Equilibration
  • Remove the lyophilized powder of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide from cold storage.

  • Critical Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial introduces atmospheric condensation, which will degrade the compound over time[4].

Phase 2: Weighing & Dissolution
  • Using an analytical balance, weigh the exact required mass (e.g., 11.51 mg for a 50 mM, 1 mL stock) into a sterile, static-free amber glass vial.

  • In a chemical fume hood, add the corresponding volume of fresh, anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 30–60 seconds. If the compound does not immediately dissolve, apply mild water-bath sonication (max 37°C) for 2–5 minutes until the solution is optically clear.

Phase 3: Preservation & Aliquoting
  • Gently purge the headspace of the master vial with a low-pressure stream of Argon or Nitrogen gas for 5 seconds to displace oxygen[3].

  • Aliquot the master stock into single-use volumes (e.g., 50 µL or 100 µL) into tightly sealed amber microcentrifuge tubes.

  • Store all aliquots immediately at -20°C (for use within 3 months) or -80°C (for long-term storage up to 12 months)[5].

Phase 4: Aqueous Dilution for Cell Assays
  • On the day of the assay, thaw a single aliquot at room temperature. Do not heat.

  • Dilute the DMSO stock directly into the pre-warmed aqueous culture medium or biological buffer.

  • Critical Step: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress[5].

Workflow A 1. Equilibration Allow powder to reach RT B 2. Weighing Use analytical balance A->B C 3. Dissolution Add Anhydrous DMSO B->C D 4. Homogenization Vortex / Mild Sonication C->D E 5. Preservation Purge with Argon/N2 D->E F 6. Aliquoting Dispense into Amber Vials E->F G 7. Storage Store at -20°C or -80°C F->G

Fig 1. Step-by-step experimental workflow for preparing sulfonamide stock solutions.

Quality Control: A Self-Validating System

A protocol is only as reliable as its internal validation mechanism. To ensure this workflow is self-validating, researchers must implement the following checkpoints:

  • Checkpoint 1 (Optical Clarity): Post-dissolution, the solution must be 100% optically clear. Any turbidity or opalescence indicates incomplete solvation. Do not proceed to aliquoting until clarity is achieved.

  • Checkpoint 2 (Chromatographic Baseline): Analyze a 1 µL aliquot of the freshly prepared stock via LC-MS or HPLC-UV (monitoring at ~260 nm) to establish a "Day 0" purity baseline chromatogram.

  • Checkpoint 3 (Longitudinal Verification): After 30 days of storage at -20°C, thaw a single aliquot and repeat the LC-MS analysis. A peak area retention of ≥98% compared to the Day 0 baseline validates that your storage conditions are successfully preventing degradation.

References

  • ChemSigma. benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-methyl-. Available at:[Link]

  • [1] National Institutes of Health (NIH) / PMC. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-amino-N-(2-hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This method is suitable for routine analysis in research, development, and quality control environments. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at pH 3.0, with UV detection at 265 nm. The method was successfully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and finished products. The presence of both an aromatic amine and a sulfonamide group, along with a polar hydroxyethyl substituent, presents a unique challenge for chromatographic separation. This application note provides a comprehensive guide to developing and validating a robust HPLC method tailored to the specific physicochemical properties of this analyte.

Analyte Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the initial method development strategy was guided by computationally predicted physicochemical properties of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Formula C₉H₁₄N₂O₃SUsed for accurate molecular weight determination and preparation of standard solutions.
Molecular Weight 230.29 g/mol Essential for concentration calculations.
pKa (most basic) ~2.5 (aromatic amine)The aromatic amine will be protonated at pH values below its pKa, enhancing its polarity.
pKa (most acidic) ~9.5 (sulfonamide)The sulfonamide group will be in its neutral form at acidic to neutral pH.
Predicted logP ~0.5Indicates a relatively polar compound, suggesting good solubility in aqueous-organic mobile phases and moderate retention on a reversed-phase column.
Predicted UV λmax ~265 nmThe aromatic ring with the amino auxochrome suggests strong UV absorbance in this region, making it suitable for UV detection.

The predicted low logP value suggests that a reversed-phase HPLC method is appropriate, where a polar mobile phase and a non-polar stationary phase are used.[1] The pKa of the aromatic amine group is critical for controlling retention and peak shape. By maintaining the mobile phase pH below the pKa of the amine (~2.5), the analyte will be in its protonated, more polar form, which can lead to better peak shape and controlled retention on a C18 column. The predicted UV maximum absorption at approximately 265 nm provides a logical starting point for selecting the detection wavelength.

HPLC Method Development Strategy

The method development was approached systematically, starting with the selection of the stationary phase and mobile phase, followed by optimization of the chromatographic conditions to achieve a sensitive, selective, and efficient separation.

Initial Column and Mobile Phase Screening

Based on the polar nature of the analyte, a standard C18 column was chosen as the initial stationary phase due to its versatility and wide availability. To ensure good peak shape for the basic amine, an acidic mobile phase was selected. A phosphate buffer is a good choice for controlling pH in the desired range and is compatible with UV detection. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

Optimization of Chromatographic Conditions

A series of experiments were conducted to optimize the mobile phase composition, pH, and gradient elution profile.

  • pH Optimization: The mobile phase pH was evaluated at 2.5, 3.0, and 4.0. A pH of 3.0 provided the best balance of retention and peak symmetry. At this pH, the aromatic amine is protonated, minimizing peak tailing that can occur from interactions with residual silanols on the silica support.

  • Organic Modifier Concentration: A gradient elution was chosen to ensure a reasonable run time and good peak shape. A starting concentration of 10% acetonitrile was found to be optimal for retaining the polar analyte on the column, while a gradient up to 70% acetonitrile was sufficient to elute the compound with a good peak shape within a short analysis time.

  • Wavelength Selection: The UV spectrum of the analyte was scanned using a diode array detector (DAD). The maximum absorbance was confirmed to be at 265 nm, which was selected for quantification to ensure maximum sensitivity.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method A Analyte Property Analysis (Predicted pKa, logP, UV λmax) B Select Stationary Phase (C18 Column) A->B C Select Mobile Phase (Acetonitrile & Acidic Buffer) A->C D Optimize Mobile Phase pH (Evaluated 2.5, 3.0, 4.0) C->D E Optimize Gradient Profile (Acetonitrile Concentration) D->E F Select Detection Wavelength (DAD Scan) E->F G Final Optimized HPLC Method F->G ValidationRelationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Sources

Method

The Versatility of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: A Guide for Chemical Synthesis

In the landscape of industrial and medicinal chemistry, the utility of a chemical intermediate is defined by its structural features and reactivity, which dictate its potential to be transformed into a diverse array of v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of industrial and medicinal chemistry, the utility of a chemical intermediate is defined by its structural features and reactivity, which dictate its potential to be transformed into a diverse array of valuable final products. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide stands as a noteworthy example of such a versatile building block. Its aromatic primary amine group serves as a reactive handle for diazotization, paving the way for the synthesis of a wide spectrum of azo dyes. Concurrently, the sulfonamide moiety and the N-substituted side chain offer avenues for the development of complex molecules with potential pharmaceutical applications.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the use of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide as a chemical intermediate. The protocols herein are grounded in established chemical principles and are designed to be self-validating, with an emphasis on the causality behind experimental choices.

Core Application: Synthesis of Azo Disperse Dyes

The primary industrial application of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide lies in its role as a diazo component for the synthesis of azo dyes.[1][2] These dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), are valued for their vibrant colors and are extensively used in the textile industry, particularly for dyeing hydrophobic fibers like polyester.[3][4][5]

The synthesis is a two-step process:

  • Diazotization: The primary aromatic amine group of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[6]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or an aniline derivative) to form the stable azo dye.[1]

Experimental Protocol: Diazotization of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

This protocol outlines the procedure for the formation of the diazonium salt solution, which should be used immediately in the subsequent azo coupling reaction.

Materials and Reagents:

  • 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Amine Solution Preparation: In a beaker, create a slurry of one molar equivalent of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in a solution of distilled water and 2.5 to 3 molar equivalents of concentrated hydrochloric acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous and vigorous stirring. It is critical to maintain this low temperature to ensure the stability of the diazonium salt.

  • Nitrite Solution Preparation: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring and keeping the temperature below 5 °C.[7]

  • Completion Monitoring: Monitor the reaction by periodically testing a drop of the reaction mixture on starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color, indicating that the diazotization is complete.[8]

Diagram: Diazotization Workflow

Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine_Solution Amine in HCl/H2O Reaction_Vessel Reaction at 0-5°C Amine_Solution->Reaction_Vessel Nitrite_Solution NaNO2 in H2O Nitrite_Solution->Reaction_Vessel Slow, dropwise addition Diazonium_Salt Diazonium Salt Solution Reaction_Vessel->Diazonium_Salt Use Immediately

Caption: Workflow for the diazotization of the aromatic amine.

Experimental Protocol: Azo Coupling with a Naphthol Derivative

This protocol details the coupling of the freshly prepared diazonium salt with a representative coupling component, 2-naphthol, to produce a disperse dye.

Materials and Reagents:

  • Freshly prepared diazonium salt solution

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Coupling Component Solution: In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous, vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[9]

  • Reaction Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated azo dye by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any unreacted salts and other water-soluble impurities.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Diagram: Azo Coupling Reaction

Azo Coupling Reaction Diazonium_Salt Diazonium Salt Azo_Dye Azo Dye Precipitate Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Dye

Caption: The coupling of a diazonium salt with a coupling component.

Application of the Synthesized Azo Dye to Polyester Fabric

Disperse dyes are applied to polyester fabrics using a high-temperature dyeing process.[5]

Materials and Reagents:

  • Synthesized azo dye

  • Polyester fabric

  • Dispersing agent (e.g., lignosulphonate-based)

  • Acetic acid

  • Sodium hydroxide

  • Sodium hydrosulfite

Procedure:

  • Dye Bath Preparation: Prepare a dyebath containing the synthesized azo dye, a dispersing agent, and water. The pH of the dyebath should be adjusted to 4-5 with acetic acid.[5]

  • Dyeing: Immerse the polyester fabric in the dyebath. The dyeing is typically carried out in a high-temperature, high-pressure dyeing machine. The temperature is gradually raised to 120-135 °C and maintained for 45-60 minutes.

  • Reduction Clearing: After dyeing, the fabric is subjected to a reduction clearing process to remove any unfixed dye from the surface. This is done by treating the fabric in a solution of sodium hydroxide and sodium hydrosulfite at around 80 °C for 10-20 minutes.

  • Rinsing and Drying: The fabric is then thoroughly rinsed with water and dried.

Table 1: Expected Fastness Properties of Synthesized Azo Dyes on Polyester

Fastness PropertyExpected Rating (ISO Scale)
Washing Fastness4-5 (Good to Excellent)
Light Fastness3-4 (Moderate to Good)
Rubbing Fastness (Dry)4-5 (Good to Excellent)
Rubbing Fastness (Wet)3-4 (Moderate to Good)

Note: The actual fastness properties will depend on the specific structure of the dye and the dyeing conditions.

Potential Pharmaceutical Applications

While the primary application of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is in the dye industry, its structural motifs suggest potential applications as an intermediate in pharmaceutical synthesis. The sulfonamide group is a key pharmacophore in a wide range of drugs, including diuretics, antibacterials, and hypoglycemic agents.[10]

The synthesis of sulfonylurea-class antidiabetic drugs, for example, often involves intermediates with a 4-aminobenzenesulfonamide core.[11] While no specific drugs have been identified that are directly synthesized from the title compound, its structure makes it a candidate for the synthesis of novel therapeutic agents. The general synthetic approach would involve modification of the primary amino group and/or the hydroxyl group of the side chain.

Conclusion

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a valuable and versatile chemical intermediate with a primary application in the synthesis of azo disperse dyes for polyester fabrics. The protocols provided in this guide offer a robust framework for the synthesis and application of these dyes. Furthermore, the structural features of this compound suggest its potential as a building block for the discovery and development of new pharmaceutical agents. As with any chemical synthesis, the protocols provided should be adapted and optimized based on the specific requirements of the target molecule and the available laboratory conditions.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • El-Mekkawy, A., & Ali, S. H. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 869. [Link]

  • Obi, C., et al. (2022).
  • El-Hossini, A., Ali, M., & Hasan, H. (1990). Synthesis of some New Disperse Dyes for Dyeing Polyester Fibre. Mansoura Engineering Journal, 15(2), 104-112.
  • Hartwell, J. L., & Fieser, L. F. (1936). Coupling of o-tolidine and chicago acid. Organic Syntheses, 16, 12. doi:10.15227/orgsyn.016.0012
  • NextSDS. (n.d.). 4-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Hamed, E. A., et al. (2025). Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes. Scientific Reports, 15(1), 96473. [Link]

  • precisionFDA. (n.d.). 2-HYDROXYETHYL 2-AMINO-3-METHYLBUTANOATE 4-METHYLBENZENESULFONATE, (S)-. Retrieved from [Link]

  • Patel, N. B., Patel, J. C., & Patel, K. C. (2012). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. Trade Science Inc.
  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-n-(2-hydroxyethyl)benzenesulfonamide (C8H12N2O3S). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Kralj, L., et al. (2004). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 9(4), 211-222.
  • Plaggenborg, R., et al. (2001). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 58-59, 137-151.
  • Al-Rubaie, L. A., Mhessn, R. J., & Jaber, S. H. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate.
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • (n.d.). The Synthesis of Azo Dyes.
  • CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents. (n.d.).
  • Phillips, K. A., et al. (2021). Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing. Environmental Science & Technology, 55(11), 7353-7362.
  • CN109535044B - Diazotization method of aromatic primary amine - Google Patents. (n.d.).
  • Al-Adilee, K. J. (2017). The Study Preparation And Identification New Dye Of Azo Dyes. Journal of University of Babylon for Pure and Applied Sciences, 25(3), 966-973.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. Retrieved from [Link]

Sources

Application

Advanced Organic Synthesis Applications of 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Medicinal Chemistry

Introduction 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS: 328072-15-7) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring an electron-ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS: 328072-15-7) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring an electron-rich aromatic amine (aniline) and an aliphatic primary alcohol tethered via a sulfonamide linker, this scaffold enables divergent synthetic strategies. Sulfonamides are a foundational moiety in pharmacology, historically paving the way for the antibiotic revolution and currently serving as critical pharmacophores for diverse targets, including carbonic anhydrases, COX-2, and various kinases[1]. Recently, sulfonamide derivatives have gained significant traction as multi-target agents for complex diseases, including oncology and neurodegenerative disorders[2].

Structural Analysis & Mechanistic Rationale

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups:

  • The Aniline Moiety (C4-Amino): The para-amino group is activated by the benzene ring, but its electron density is slightly attenuated by the electron-withdrawing para-sulfonamide group. This moderate nucleophilicity makes it an ideal candidate for controlled urea formation, Buchwald-Hartwig cross-coupling, or reductive amination without the risk of runaway over-alkylation.

  • The Primary Alcohol (N-Tethered): The 2-hydroxyethyl chain provides a highly accessible aliphatic hydroxyl group. It serves as an excellent handle for Steglich esterification[3], Mitsunobu etherification, or conversion into a leaving group (e.g., mesylate/tosylate) for subsequent nucleophilic displacement.

  • The Sulfonamide Core: The N-methyl substitution prevents metabolic N-glucuronidation, enhancing the pharmacokinetic stability of downstream drug candidates, while the sulfonyl group acts as a robust hydrogen-bond acceptor.

Divergent Synthetic Workflows

The orthogonal nature of the aniline and the primary alcohol allows chemists to functionalize either end of the molecule selectively, creating vastly different therapeutic scaffolds from a single starting material.

SynthesisPathways Core 4-Amino-N-(2-hydroxyethyl) -N-methylbenzenesulfonamide (CAS: 328072-15-7) Iso Arylisocyanate Coupling Core->Iso Aniline NH2 Activation Ester Steglich Esterification (EDC/DMAP) Core->Ester Primary OH Functionalization Urea Diaryl Urea Scaffold (Kinase Inhibitors) Iso->Urea Prodrug Ester Prodrugs / PROTAC Linkers Ester->Prodrug

Figure 1: Divergent synthetic workflows for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Detailed Experimental Protocols

Protocol A: Synthesis of Diaryl Ureas via Isocyanate Coupling

Diaryl ureas are privileged scaffolds in targeted kinase inhibitors (e.g., Sorafenib and Lenvatinib analogs).

  • Causality & Chemoselectivity: The reaction of the aniline moiety with aryl isocyanates to form diaryl ureas is highly chemoselective. Amines react with isocyanates orders of magnitude faster than alcohols do. Consequently, the primary alcohol on the sulfonamide tail does not require protection, provided the reaction is conducted at room temperature without Lewis acid or organotin catalysts (which would otherwise promote urethane/carbamate formation). Anhydrous solvents are critical to prevent the isocyanate from hydrolyzing into an unreactive symmetric urea.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (1.0 eq, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) under an inert argon atmosphere.

    • Addition: Dropwise add the desired aryl isocyanate (1.05 eq, 1.05 mmol) to the stirring solution at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–8 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.

    • Quenching & Workup: Once the aniline is consumed, quench the reaction with 1 mL of methanol to destroy trace unreacted isocyanate. Evaporate the solvent under reduced pressure.

    • Purification: Triturate the crude residue with cold diethyl ether or perform flash column chromatography to yield the pure diaryl urea.

Protocol B: Steglich Esterification of the Primary Alcohol

Esterification of the primary alcohol is frequently used to attach solubilizing groups, synthesize prodrugs, or append PROTAC PEG-linkers.

  • Causality & Chemoselectivity: The Steglich esterification utilizes EDC·HCl and DMAP to couple carboxylic acids to the primary alcohol[3]. A critical challenge with this bifunctional scaffold is chemoselectivity, as the unprotected aniline can theoretically compete to form an amide. However, the primary aliphatic alcohol is significantly more nucleophilic toward the highly reactive N-acylpyridinium intermediate generated by DMAP. By maintaining the reaction at 0 °C and strictly avoiding excess acylating agent, O-acylation is kinetically favored over N-acylation of the deactivated aniline. EDC·HCl is selected over DCC to ensure the urea byproduct is water-soluble, streamlining downstream purification.

  • Step-by-Step Methodology:

    • Activation: In a flame-dried flask, dissolve the desired carboxylic acid (1.1 eq, 1.1 mmol) in anhydrous Dichloromethane (DCM) (15 mL). Add EDC·HCl (1.2 eq, 1.2 mmol) and DMAP (0.1 eq, 0.1 mmol). Stir at 0 °C for 15 minutes to form the active ester.

    • Coupling: Slowly add a solution of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (1.0 eq, 1.0 mmol) in DCM (5 mL) to the activated acid mixture.

    • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 12 hours.

    • Workup: Dilute the mixture with additional DCM (20 mL). Wash sequentially with 1M HCl (to remove DMAP and unreacted aniline), saturated NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the target ester.

Quantitative Data & Reaction Optimization

The following table summarizes optimized conditions for functionalizing the 328072-15-7 scaffold based on standard medicinal chemistry parameters.

Reaction TypeReagents & CatalystsSolventTemp (°C)Time (h)Typical Yield (%)Key Advantage
Urea Formation Ar-NCO (1.05 eq)Anhydrous THF254–885–95Highly chemoselective for aniline; no alcohol protection needed.
Buchwald-Hartwig Ar-Br, Pd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane9012–1870–85Enables access to sterically hindered secondary amines.
Steglich Esterification R-COOH, EDC·HCl, DMAPAnhydrous DCM0 to 251280–90Mild conditions; water-soluble byproduct simplifies workup[3].
Mitsunobu Reaction Phenol (Ar-OH), DIAD, PPh₃Anhydrous THF0 to 251665–80Robust ether linkage formation at the primary alcohol site.

References

  • Chem960 Chemical Database. "4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide(328072-15-7)名称与标识符".

  • Wikipedia Contributors. "Sulfonamide (medicine)". Wikipedia, The Free Encyclopedia.1

  • Supuran, C. T., et al. "Sulfonamide derivatives as multi-target agents for complex diseases". PubMed / National Institutes of Health.2

  • Royal Society of Chemistry. "Azobenzene-decorated cellulose nanocrystals as photo-switchable chiral solutes in nematic liquid crystals". Journal of Materials Chemistry C. 3

Sources

Method

Application Notes and Protocols: Dosing Guidelines for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Animal Models

I. Introduction: Navigating Preclinical Dosing for a Novel Sulfonamide Compound The protocols outlined herein are designed to be a self-validating system, emphasizing a systematic, evidence-based approach to dose-range f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Navigating Preclinical Dosing for a Novel Sulfonamide Compound

The protocols outlined herein are designed to be a self-validating system, emphasizing a systematic, evidence-based approach to dose-range finding, toxicity assessment, and pharmacokinetic/pharmacodynamic (PK/PD) characterization. Adherence to these guidelines will ensure the generation of robust and reliable data to support further preclinical and clinical development, in line with regulatory expectations such as those from the Food and Drug Administration (FDA).[2][3][4]

II. Compound Identification and Characteristics

While the primary name used is 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, researchers should be aware of potential synonyms and identifiers to ensure a comprehensive literature search. Similar compounds include 4-amino-N-(2-hydroxyethyl)benzene-1-sulfonamide (CAS 4862-94-6) and 4-amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide (CAS 69226-39-7).[5][6] It is crucial to confirm the exact identity and purity of the test article before initiating any in-vivo studies.

Table 1: General Physicochemical Properties of Related Sulfonamides

PropertyTypical Value/CharacteristicSignificance for Dosing Studies
Physical FormSolidDictates the need for appropriate vehicle selection for solubilization.
Water SolubilityVariable; often lowMay necessitate the use of co-solvents or suspension formulations.
pKaAcidic (due to sulfonamide group)Influences absorption, distribution, and excretion.
LogPGenerally low to moderateAffects membrane permeability and distribution into tissues.

III. Establishing Initial Dosing: A Step-by-Step Protocol

Given the absence of existing data, a structured approach to dose-finding is mandatory. This process begins with acute toxicity studies to determine a safe starting dose range.

A. Single-Dose Acute Toxicity Testing

The primary goal of this initial study is to identify doses that cause no adverse effects and those that result in major, life-threatening toxicity.[2][7] This information is critical for selecting doses for subsequent repeat-dose studies and provides a preliminary understanding of the compound's safety profile.[2][7]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This method is recommended as it minimizes the number of animals required while still providing a statistically valid estimate of the median lethal dose (LD50).[8]

  • Animal Model: Select a standard rodent species (e.g., Sprague-Dawley rats or CD-1 mice), typically using one sex (females are often slightly more sensitive) for the initial study.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days before dosing.

  • Dose Preparation: Prepare a formulation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg.

  • Dosing Procedure:

    • Fast animals overnight before dosing.[8]

    • Administer a single oral dose of the test compound to one animal. A starting dose of 2000 mg/kg is often used for compounds with unknown toxicity.

    • If the animal survives for 48 hours, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies within 48 hours, the next animal is given a lower dose.

  • Observation Period: Observe animals for a total of 14 days following administration.[2][8] Record all clinical signs of toxicity, including changes in behavior, appearance, and body weight, as well as the time of onset, duration, and reversibility of these signs.[2]

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.[2]

  • Data Analysis: The results are used to calculate the LD50 and to identify the No-Observed-Adverse-Effect-Level (NOAEL).

IV. Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to designing rational dosing schedules for efficacy studies. Species differences in sulfonamide metabolism are common, with variations in acetylation and hydroxylation pathways.[1][9]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling.

  • Dose Administration: Administer a single dose of the compound, typically intravenously (IV) to determine bioavailability and orally (PO) to assess absorption. The dose should be well below the toxic levels identified in the acute toxicity study.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Analysis: Separate plasma by centrifugation and analyze for the concentration of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
CmaxMaximum plasma concentrationRelates to efficacy and potential for acute toxicity.
TmaxTime to reach CmaxIndicates the rate of absorption.
AUCArea under the plasma concentration-time curveRepresents total drug exposure.
t1/2Elimination half-lifeDetermines the dosing interval.
CLClearanceMeasures the efficiency of drug elimination.
VdVolume of distributionIndicates the extent of drug distribution into tissues.
F%BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

V. Dose-Response and Efficacy Studies

Once a safe dose range and the pharmacokinetic profile are established, dose-response studies can be designed to evaluate the efficacy of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in a relevant animal model of disease (e.g., a bacterial infection model).

Experimental Protocol: Murine Model of Bacterial Infection

  • Model Selection: Choose an appropriate infection model relevant to the expected therapeutic indication (e.g., a thigh infection model with Staphylococcus aureus or a systemic infection model with Escherichia coli).

  • Dose Selection: Based on the PK and acute toxicity data, select a range of 3-4 doses to be tested.

  • Treatment Groups: Include a vehicle control group and a positive control group (an established antibiotic) for comparison.

  • Dosing Regimen: Administer the compound at a frequency determined by its half-life (e.g., once or twice daily) for a specified duration.

  • Efficacy Endpoints: Measure relevant endpoints such as bacterial load in target tissues (e.g., colony-forming units per gram of tissue), survival rates, or clinical signs of infection.

  • Data Analysis: Analyze the dose-response relationship to determine the effective dose (e.g., ED50 or the dose required to achieve a specific level of bacterial reduction).

VI. Visualization of Experimental Workflow

The following diagram illustrates the systematic approach to establishing dosing guidelines for a novel compound.

Dosing_Guideline_Workflow cluster_0 Phase 1: Safety & Feasibility cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Acute_Toxicity Acute Toxicity Studies (e.g., Up-and-Down Procedure) Dose_Range Identify NOAEL & MTD Acute_Toxicity->Dose_Range PK_Study Single-Dose PK Study (IV and PO) Dose_Range->PK_Study Select Safe Doses Formulation Formulation Development Formulation->Acute_Toxicity PK_Parameters Determine Cmax, t1/2, AUC, F% PK_Study->PK_Parameters Dose_Response Dose-Response Studies in Disease Model PK_Parameters->Dose_Response Inform Dosing Regimen Efficacy_Endpoint Determine Effective Dose (ED50) Dose_Response->Efficacy_Endpoint Final_Guidelines Final Dosing Guidelines Efficacy_Endpoint->Final_Guidelines Establish Dosing Guidelines

Caption: Workflow for establishing animal model dosing guidelines.

VII. Conclusion and Best Practices

The development of dosing guidelines for a novel compound like 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide requires a methodical and iterative approach. Researchers must prioritize animal welfare and adhere to ethical guidelines throughout all experimental procedures. It is also important to consider that dosing regimens for sulfonamides can vary significantly between species due to differences in their metabolism.[1] Therefore, data from one species should be extrapolated to another with caution. The protocols and framework presented in these application notes provide a robust starting point for the successful preclinical evaluation of this and other novel sulfonamide compounds.

VIII. References

  • U.S. Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals.

  • U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests.

  • NextSDS. 4-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide — Chemical Substance Information.

  • Sugano, S., et al. (1989). Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. PubMed.

  • Sigma-Aldrich. 4-amino-N-(2-hydroxyethyl)benzene-1-sulfonamide.

  • Pharmacokinetics of Sulfonamides in Animals.

  • Santa Cruz Biotechnology. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | CAS 14316-14-4.

  • U.S. Food and Drug Administration. (2020). Single Dose Acute Toxicity Testing for Pharmaceuticals.

  • Guidechem. 4-amino-N-(2-methoxyethyl)-N-methylbenzenesulfonamide 389605-76-9 wiki.

  • Fluorochem. 4-Amino-N-methyl-benzenesulfonamide (CAS 1709-52-0).

  • Merck Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals.

  • National Center for Biotechnology Information. (2017). Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies. PMC.

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.

  • U.S. Pharmacopeial Convention. (2007). SULFONAMIDES (Veterinary—Systemic).

  • Grace, J. E., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters.

Sources

Application

Application Note: Quantitative Analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Human Plasma using LC-MS/MS

Abstract This application note details a robust, sensitive, and specific method for the quantification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in human plasma. The protocol employs a straightforward prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and specific method for the quantification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in human plasma. The protocol employs a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to meet the rigorous standards required in drug development and clinical research, adhering to principles outlined in regulatory guidance.[1][2][3] This method provides the high throughput and reliability necessary for pharmacokinetic studies and clinical trial sample analysis.

Introduction

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a compound belonging to the sulfonamide class. Sulfonamides are a broad group of compounds used extensively as antimicrobial drugs and are also found as intermediates in chemical synthesis.[4][5] Accurate quantification of such molecules in biological matrices like plasma is critical for evaluating the pharmacokinetics (absorption, distribution, metabolism, and excretion) of parent drugs or for monitoring potential exposure to related impurities or metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[6] The method described herein leverages these advantages to establish a reliable workflow for measuring 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, ensuring data integrity for regulatory submissions.[1]

Principle of the Method

The analytical method is based on the isolation of the analyte from human plasma via protein precipitation, a rapid and effective technique for sample cleanup. Following extraction, the analyte is separated from endogenous plasma components using reverse-phase High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method monitors a unique precursor-to-product ion transition for the analyte, minimizing interference from the complex sample matrix.[4]

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standard: 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (Purity ≥98%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled sulfonamide is recommended (e.g., Sulfamethazine-d4).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Experimental Protocols

Standard and QC Sample Preparation

Expert Insight: Preparing accurate calibration standards and quality control (QC) samples is the foundation of a reliable quantitative assay. Stock solutions should be prepared in a solvent in which the analyte is highly soluble (e.g., methanol) to prevent precipitation. Subsequent dilutions into a surrogate matrix (blank plasma) mimic the study samples.

  • Primary Stock Solutions: Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare 1.0 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking the calibration curve.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs. A typical concentration range might be 1-1000 ng/mL. QC samples should be prepared at a minimum of three levels: low, medium, and high.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Extraction Protocol

Causality: Protein precipitation with acetonitrile is chosen for its simplicity and efficiency. Acetonitrile effectively denatures and precipitates plasma proteins while simultaneously solubilizing the small molecule analyte. The internal standard is included in the precipitation solvent to ensure consistent recovery and to correct for any variability during sample handling and injection.

  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow Diagram

A visual representation of the sample preparation and analysis process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 50 µL Plasma Sample Add_IS Add 150 µL Acetonitrile with Internal Standard Sample->Add_IS Vortex Vortex (30 sec) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC UHPLC Separation Injection->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Report Quantification->Report

Caption: Bioanalytical workflow from sample receipt to final quantification.

LC-MS/MS Method Parameters

Expert Insight: The following parameters serve as a starting point for method development. Sulfonamides generally ionize well in positive electrospray ionization (ESI+) mode due to the presence of the amino group, which is readily protonated.[7][8] The mobile phase contains a small amount of formic acid to facilitate this protonation and improve chromatographic peak shape. A gradient elution is used to effectively separate the analyte from early-eluting matrix components and ensure a clean baseline.

Liquid Chromatography Parameters
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Mass Spectrometry Parameters

The optimal MRM transitions must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. A precursor ion scan (Q1 scan) will identify the protonated molecular ion [M+H]+, and a subsequent product ion scan (MS/MS) will reveal the most stable and abundant fragment ions.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Compound
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Internal Standard (e.g., Sulfamethazine-d4)
Source Temp. 500°C
Dwell Time 100 ms
Collision Gas Argon

Method Validation

Trustworthiness: To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as those from the FDA or the ICH M10 guidance.[1][2][9][10] This process demonstrates that the method is fit for its intended purpose.

Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: A typical curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Inter- and intra-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).[11]

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery and Matrix Effect: To assess the efficiency of the extraction and the influence of plasma components on ionization.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and robust LC-MS/MS method for the quantification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in human plasma. The described protocol, combining simple protein precipitation with highly specific MRM detection, is well-suited for high-throughput bioanalysis in a regulated drug development environment. Adherence to established validation guidelines is crucial for ensuring the integrity and reliability of the generated data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link][7]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][9]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][4]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link][8]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][10]

  • Olanrewaju, A. (2021). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. [Link][11]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link][6]

  • Sili-Gueler, C., et al. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Talanta, 130, 396-412. [Link][5]

  • Chen, G., et al. (2021). MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. ACS Publications. [Link][12]

Sources

Method

Application Note: Utilizing 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide as a Structural Probe in High-Throughput Thermal Shift Assays

Target Audience: Assay Development Scientists, Structural Biologists, and Medicinal Chemists Applications: Structure-Activity Relationship (SAR) Screening, Differential Scanning Fluorimetry (DSF), Target Engagement Valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Structural Biologists, and Medicinal Chemists Applications: Structure-Activity Relationship (SAR) Screening, Differential Scanning Fluorimetry (DSF), Target Engagement Validation

Scientific Context & Rationale

In early-stage drug discovery, validating the precise binding mechanism of a hit compound is as critical as determining its affinity. Sulfonamides are a highly privileged pharmacophore class, classically known for inhibiting two major enzyme families: Carbonic Anhydrases (CAs) and bacterial Dihydropteroate Synthase (DHPS) .

Canonical sulfonamide inhibitors (primary sulfonamides, ) bind to the active site of CAs by coordinating directly with the catalytic zinc ion via a deprotonated sulfonamide nitrogen[1]. Similarly, in DHPS, primary and certain secondary sulfonamides act as competitive antagonists by mimicking the substrate p-aminobenzoic acid (pABA)[2].

To rigorously validate these canonical binding modes during High-Throughput Screening (HTS), assay systems require robust negative controls or structural probes. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 328072-15-7) is a tertiary (N,N-disubstituted) sulfonamide[3]. The addition of the 2-hydroxyethyl and methyl groups eliminates the acidic proton required for zinc coordination in CAs and introduces severe steric bulk that prevents pABA mimicry in DHPS[2],[1]. Consequently, this compound serves as an elegant, self-validating structural probe in target engagement assays like Differential Scanning Fluorimetry (DSF)[4].

Physicochemical Profiling & Solubilization Strategy

Successful assay preparation begins with understanding the physicochemical behavior of the ligand. Tertiary sulfonamides with hydroxyl appendages can exhibit complex solubility profiles.

Scientific Rationale for Solubilization: The compound possesses a polar hydroxyl group and an amino group, giving it a relatively low theoretical LogP (-0.3)[3]. However, to prevent hydrolysis and ensure complete dissolution for HTS dispensing, the primary stock must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO).

Quantitative Compound Profile
PropertyValueAssay Implication
Chemical Name 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamideTertiary sulfonamide; lacks acidic NH proton.
CAS Number 328072-15-7Unique identifier for procurement[3].
Molecular Weight 230.28 g/mol Requires 23.03 mg per 1 mL DMSO for 100 mM stock[3].
Hydrogen Bond Donors 2 (from and )Capable of peripheral hydrogen bonding, but not canonical zinc binding.
Steric Profile N,N-disubstitutedPrevents deep insertion into the DHPS pABA pocket[2].

Differential Scanning Fluorimetry (DSF) Workflow

DSF (also known as the Thermal Shift Assay) monitors protein unfolding in real-time using an environmentally sensitive fluorescent dye (e.g., SYPRO Orange)[4]. As the protein denatures upon heating, hydrophobic regions are exposed, binding the dye and drastically increasing fluorescence. Ligands that stabilize the folded state of the protein will shift the melting temperature ( ) to a higher value ( ).

DSF_Workflow A Compound Stock (100 mM in DMSO) B Intermediate Dilution (1 mM in Buffer) A->B 1:100 Dilution D 384-Well Plate (Final: 0.5% DMSO) B->D 10 µL C Master Mix (Protein + SYPRO Orange) C->D 10 µL E qPCR Thermal Ramp (25°C to 95°C) D->E Centrifuge & Seal F Data Analysis (Calculate ΔTm) E->F Melt Curve

Caption: Workflow for Differential Scanning Fluorimetry (DSF) assay preparation and execution.

Step-by-Step Assay Preparation Protocol

This protocol is designed as a self-validating system for screening sulfonamides against recombinant human Carbonic Anhydrase II (hCA-II) or bacterial DHPS.

Materials Required
  • Test Compound: 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 328072-15-7)

  • Positive Control: Sulfanilamide (for hCA-II) or Sulfamethoxazole (for DHPS)

  • Protein: Recombinant hCA-II or DHPS ( purity)

  • Dye: SYPRO Orange (5000X stock in DMSO)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

  • Solvent: 100% Anhydrous DMSO (Cell-culture grade)

Phase 1: Ligand Preparation

Causality Note: Maintaining a final DMSO concentration below 2% is critical. Higher concentrations destabilize the native fold of the protein, artificially lowering the baseline and compressing the assay's dynamic range[4].

  • Primary Stock (100 mM): Weigh exactly 23.03 mg of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Intermediate Working Solution (1 mM): In a 1.5 mL microcentrifuge tube, add 990 µL of Assay Buffer. Slowly pipette 10 µL of the 100 mM compound stock into the buffer while vortexing. This yields a 1 mM solution in 1% DMSO.

  • Control Preparation: Repeat Steps 1 and 2 for the positive control compound (e.g., Sulfanilamide) and a vehicle control (100% DMSO diluted to 1% in buffer).

Phase 2: Protein-Dye Master Mix Formulation

Causality Note: Preparing a bulk master mix prevents well-to-well variations in protein/dye ratios, which is the leading cause of noisy baseline fluorescence in DSF[4].

  • Dye Dilution: Dilute the 5000X SYPRO Orange stock 1:50 in Assay Buffer to create a 100X intermediate dye solution.

  • Master Mix Assembly: For a standard 384-well plate (requiring ~4 mL total volume), combine:

    • 3.52 mL Assay Buffer

    • 400 µL of 100X SYPRO Orange (Final concentration in mix: 10X)

    • 80 µL of 100 µM Recombinant Protein (Final concentration in mix: 2 µM)

  • Invert gently to mix. Do not vortex , as this can prematurely denature the protein. Keep protected from light on ice.

Phase 3: Plate Assembly and Thermal Cycling
  • Dispensing: Using a multichannel pipette or automated liquid handler, dispense 10 µL of the Ligand Working Solutions (Test compound, Positive Control, Vehicle) into respective wells of a white 384-well PCR plate.

  • Master Mix Addition: Add 10 µL of the Protein-Dye Master Mix to all wells.

    • Final Assay Conditions: 500 µM Ligand, 1 µM Protein, 5X SYPRO Orange, 0.5% DMSO.

  • Sealing: Seal the plate with an optically clear adhesive film. Centrifuge at 1000 x g for 1 minute to remove micro-bubbles, which severely distort optical readings.

  • Thermal Ramp: Place the plate in a qPCR instrument. Set the thermal profile to ramp from 25°C to 95°C at a rate of 1°C/minute. Record fluorescence continuously using the FRET or SYPRO channel (Excitation ~490 nm, Emission ~575 nm)[4].

Mechanistic Data Interpretation

The primary output of the DSF assay is the melting curve. The is calculated as the inflection point of the curve (the peak of the first derivative, ). The thermal shift ( ) is calculated as:

Structural-Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Primary Sulfonamides cluster_1 Tertiary Sulfonamides Target Target Enzyme (hCA II or DHPS) P_Sulf Active NH Proton (e.g., Sulfanilamide) Bind_P Canonical Binding (Zn2+ coordination) P_Sulf->Bind_P Bind_P->Target High Affinity (ΔTm > 3°C) T_Sulf N,N-Disubstituted (CAS 328072-15-7) Bind_T Steric Hindrance (No Zn2+ coordination) T_Sulf->Bind_T Bind_T->Target Low/No Affinity (ΔTm < 0.5°C)

Caption: Structural-Activity Relationship (SAR) mechanism distinguishing primary and tertiary sulfonamides.

Expected Quantitative Outcomes

When utilizing 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide as an SAR probe, it acts as a negative control for canonical binding. If a novel tertiary sulfonamide derivative does show a significant , it strongly suggests a non-canonical binding mode (e.g., binding to a peripheral allosteric pocket or utilizing a "tail-approach" interaction)[1].

Target EnzymeLigand ClassRepresentative CompoundExpected ShiftMechanistic Conclusion
hCA-II Primary SulfonamideSulfanilamide °CCanonical coordination[1].
hCA-II Tertiary SulfonamideCAS 328072-15-7 °CSteric clash; lack of acidic proton prevents binding[1].
DHPS Secondary SulfonamideSulfamethoxazole °CCompetitive pABA mimicry[2].
DHPS Tertiary SulfonamideCAS 328072-15-7 °CSteric bulk prevents entry into pterin/pABA pocket[2].

By integrating this specific tertiary sulfonamide into your assay pipeline, you establish a self-validating control system that ensures any observed thermal stabilization from experimental compounds is driven by genuine, structurally viable target engagement rather than assay artifacts or non-specific aggregation.

References

  • Chem960. 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (328072-15-7) Chemical Properties and Identifiers.
  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. PMC.
  • Griffith, E. C., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology.
  • ACS Publications. (2024). Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Welcome to the technical support guide for improving the aqueous solubility of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for improving the aqueous solubility of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common solubility challenges encountered during experimentation.

Introduction: Understanding the Solubility Challenge

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a sulfonamide compound. Like many sulfonamides, its aqueous solubility can be limited, posing challenges for formulation, bioavailability, and various experimental assays.[1] This guide will explore the underlying principles of its solubility and provide validated, step-by-step protocols to effectively enhance it.

The solubility of sulfonamides is intrinsically linked to their acidic and basic properties.[2] Within a physiological pH range, the acidic characteristics are typically predominant.[2] These compounds are generally sparingly soluble but can form soluble salts in alkaline solutions.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

FAQ 1: My compound is not dissolving in water at the desired concentration. What is the first and most fundamental step I should take?

Answer: The initial and most critical step is to investigate the effect of pH on the solubility of your compound. Sulfonamides are weak acids, and their solubility is highly pH-dependent.[2][3][4] By adjusting the pH, you can ionize the molecule, which generally leads to a significant increase in aqueous solubility.[3][5]

The sulfonamide group (-SO₂NH-) can deprotonate to form a more soluble anionic species in alkaline conditions. Conversely, the amino group (-NH₂) can be protonated in acidic conditions, forming a cationic species, which can also enhance solubility. The overall solubility is a function of the concentration of both the ionized and unionized forms. The unionized form is considered to be hydrophobic.[5]

Troubleshooting Workflow for pH Adjustment

Caption: Workflow for pH-dependent solubility determination.

  • Preparation of Saturated Solutions: Add an excess amount of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the solutions through a 0.22 µm filter to remove undissolved solids.

    • Dilute the filtrate with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH for dissolution.

FAQ 2: Adjusting the pH is not sufficient or is incompatible with my experimental system. What other strategies can I employ?

Answer: If pH modification is not a viable option, several other techniques can be used, often in combination, to enhance solubility. These include co-solvency, the use of surfactants, and complexation with cyclodextrins.[6][7][8]

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly water-soluble compounds.[9][10] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to dissolve.[11]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol10-40%A common vehicle for oral and parenteral formulations.
PEG 40010-50%Effective for a wide range of hydrophobic drugs.
DMSO<1% (for cell-based assays)Highly effective but can have cellular toxicity at higher concentrations.
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine Solubility: Add an excess of the compound to each co-solvent mixture and follow the equilibration and analysis steps outlined in the pH-dependent solubility protocol.

  • Select Optimal System: Identify the co-solvent and concentration that provides the desired solubility with the least potential for negative impacts on your experiment.

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[12] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their overall solubility in the aqueous medium.[12][13]

Common Surfactants:

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene ethers (e.g., Triton™ X-100)

SurfactantTypeTypical Concentration RangeConsiderations
Tween® 80Non-ionic0.1 - 2% (v/v)Generally considered biocompatible and widely used in pharmaceutical formulations.
Triton™ X-100Non-ionic0.1 - 1% (v/v)Effective solubilizing agent, but may interfere with certain biological assays.
SDSAnionic0.1 - 1% (w/v)A strong solubilizing agent, but can denature proteins.[14]
  • Prepare Surfactant Solutions: Prepare aqueous solutions of the selected surfactant at various concentrations, ensuring some are above the known CMC.

  • Solubility Determination: Add an excess of the compound to each surfactant solution and follow the standard equilibration and analysis procedure.

  • Evaluate Efficacy: Plot solubility as a function of surfactant concentration to determine the effectiveness of micellar solubilization.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its apparent water solubility.[6][]

Common Cyclodextrins:

  • α-Cyclodextrin (α-CD): Suitable for smaller aromatic rings.[]

  • β-Cyclodextrin (β-CD): Commonly used for a wide range of drug molecules.[]

  • γ-Cyclodextrin (γ-CD): Used for larger molecules.[]

  • Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and safety profiles compared to the parent β-CD.[16]

Solubility Enhancement Strategy Selection

Solubility_Enhancement_Strategy start Poor Aqueous Solubility of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide ph_adjustment pH Adjustment start->ph_adjustment co_solvency Co-solvency start->co_solvency surfactants Surfactants start->surfactants cyclodextrins Cyclodextrin Complexation start->cyclodextrins ph_acidic Acidic pH (Protonation of -NH2) ph_adjustment->ph_acidic ph_alkaline Alkaline pH (Deprotonation of -SO2NH-) ph_adjustment->ph_alkaline ethanol Ethanol co_solvency->ethanol propylene_glycol Propylene Glycol co_solvency->propylene_glycol peg PEGs co_solvency->peg non_ionic Non-ionic (e.g., Tween® 80) surfactants->non_ionic anionic Anionic (e.g., SDS) surfactants->anionic beta_cd β-Cyclodextrin cyclodextrins->beta_cd hp_beta_cd HP-β-CD cyclodextrins->hp_beta_cd

Caption: Overview of solubility enhancement strategies.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 20 mM HP-β-CD).

  • Add Compound: Add an excess amount of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the standard procedure for equilibration and quantification.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.[17]

FAQ 3: Can I combine different solubility enhancement techniques?

Answer: Yes, a synergistic effect can often be achieved by combining techniques. For instance, using a co-solvent in a buffered solution or adding a cyclodextrin to a co-solvent system can lead to greater solubility enhancement than either method alone.[1][18] When combining methods, it is crucial to perform systematic optimization to find the most effective and stable formulation.

References

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]

  • Co-solvency: Significance and symbolism. ScienceDirect. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Cosolvent. Wikipedia. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC. [Link]

  • The effect of pH on the solubility of sulphonamides. PubMed. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. Karger Publishers. [Link]

  • Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. PNAS. [Link]

  • International Journal of Lifescience and Pharma Research. ResearchGate. [Link]

  • 4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide. Chemsrc. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Study of the solubilization of aromatic hydrocarbons by aqueous micellar solutions. ACS Publications. [Link]

  • Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Surfactant-mediated Biodegradation of Polycyclic Aromatic Hydrocarbons. PMC. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. ResearchGate. [Link]

  • 4-amino-n-(2-hydroxyethyl)benzenesulfonamide (C8H12N2O3S). PubChemLite. [Link]

  • Solvent and Surfactant Enhanced Solubilization, Stabilization, and Degradation of Amitraz. ResearchGate. [Link]

  • Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Properties. EPA. [Link]

  • 4-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. King's College London Research Portal. [Link]

  • 2-HYDROXYETHYL 2-AMINO-3-METHYLBUTANOATE 4-METHYLBENZENESULFONATE, (S)-. precisionFDA. [Link]

  • The solubility of amino acids and related compounds in aqueous thylene glycol solutions.. Semantic Scholar. [Link]

Sources

Optimization

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide degradation in DMSO solutions

Topic: 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Degradation in DMSO Solutions Welcome to the Technical Support Center. This guide is specifically engineered for scientists, researchers, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Degradation in DMSO Solutions

Welcome to the Technical Support Center. This guide is specifically engineered for scientists, researchers, and drug development professionals managing compound libraries. Handling sulfonamide derivatives that contain primary anilines requires strict environmental control to maintain structural integrity during high-throughput screening and long-term storage.

Mechanistic Causality: The "Why" Behind the Degradation

When 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is stored in Dimethyl Sulfoxide (DMSO), the primary degradation pathway is not the cleavage of the sulfonamide backbone or the oxidation of the 2-hydroxyethyl group. Instead, the degradation is driven by the autocatalytic decomposition of the DMSO solvent itself .

Under thermal stress, light exposure, or in the presence of trace water and oxygen, DMSO decomposes into dimethyl sulfide and formaldehyde 1. The 4-amino group (a primary aniline) on the active pharmaceutical ingredient (API) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the generated formaldehyde. This condensation reaction eliminates water to form a Schiff base (imine), which can further cross-link into aminal derivatives over time 23.

Degradation_Pathway DMSO DMSO Solvent Triggers Environmental Triggers (Heat, Light, Moisture, O2) DMSO->Triggers Exposure HCHO Formaldehyde (HCHO) Generation Triggers->HCHO Auto-decomposition Imine Schiff Base (Imine) Degradation Product HCHO->Imine Electrophilic attack API 4-amino-N-(2-hydroxyethyl)- N-methylbenzenesulfonamide API->Imine Primary amine (4-NH2) nucleophilic attack Prevention Storage Optimization (Argon, -20°C, Anhydrous) Prevention->Triggers Inhibits

Fig 1. Mechanistic pathway of primary amine degradation in DMSO and mitigation strategy.

Quantitative Data on Compound Stability

To establish self-validating quality control, reference the expected stability metrics below. The probability of observing intact primary amine compounds drops significantly when stored at room temperature in DMSO due to the continuous generation of formaldehyde 4.

Storage ConditionTimeframePurity Retention (%)Primary Degradant Signature
25°C, Ambient Air3 Months~85 - 92%Schiff Base (+12 Da mass shift)
25°C, Ambient Air1 Year~52%Schiff Base / Aminals
4°C, Ambient Air6 Months> 90%Schiff Base
-20°C, Argon Purge1 Year> 98%None detected
Experimental Protocols: Anhydrous Storage Workflow

To prevent the nucleophilic attack of the 4-amino group on DMSO degradation products, follow this self-validating protocol for preparing library stocks. Every step is designed to eliminate a specific causality of degradation.

Step 1: Solvent Validation

  • Action: Procure anhydrous, high-purity DMSO (≥99.9%, packaged under argon).

  • Validation: Measure water content using Karl Fischer titration. Proceed only if H₂O < 0.1%. Water catalyzes the breakdown of DMSO impurities.

Step 2: Compound Dissolution

  • Action: Weigh the 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide API in a low-actinic (amber) glass vial.

  • Causality: Amber glass prevents photo-catalyzed decomposition of the solvent. Dissolve to the target stock concentration (e.g., 10 mM or 20 mM).

Step 3: Atmospheric Control

  • Action: Purge the headspace of the storage vial with dry Argon or Nitrogen gas for 15-30 seconds.

  • Causality: Oxygen is a primary catalyst for the oxidative breakdown of DMSO into formaldehyde. Replacing it with an inert gas halts this pathway.

Step 4: Aliquotting and Cryopreservation

  • Action: Aliquot the solution into single-use polypropylene tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.

Step 5: Thawing Procedure

  • Action: Thaw aliquots at room temperature inside a vacuum desiccator.

  • Causality: This prevents atmospheric moisture from condensing inside the cold tube, which would otherwise introduce water and trigger hydrolysis.

Troubleshooting Guide & Diagnostics

Troubleshooting_Workflow Start Detect Degradation (LC-MS/NMR) CheckWater Check H2O Content (Karl Fischer) Start->CheckWater HighWater H2O > 0.1% Replace DMSO CheckWater->HighWater Yes LowWater H2O < 0.1% Check Storage Temp CheckWater->LowWater No Resolved Stability Restored HighWater->Resolved TempHigh Room Temp Storage Move to -20°C LowWater->TempHigh > 4°C TempLow -20°C Storage Check Atmosphere LowWater->TempLow ≤ -20°C TempHigh->Resolved Air Air Exposed Purge with Argon TempLow->Air O2 Present Air->Resolved

Fig 2. Step-by-step diagnostic workflow for resolving sulfonamide degradation in DMSO.

Frequently Asked Questions (FAQs)

Q: I observe a +12 Da mass shift in my LC-MS analysis of the stored compound. What is this? A: A +12 Da mass shift (loss of two protons [-2 Da] and addition of a methylene group [+14 Da] from formaldehyde) is the classic signature of Schiff base (imine) formation. The primary aniline (4-amino group) reacts with formaldehyde, which is generated as an artifact of DMSO decomposition 1.

Q: Does the 2-hydroxyethyl group or the sulfonamide group degrade in DMSO? A: The sulfonamide linkage is highly stable and resistant to hydrolysis in neutral DMSO. While primary alcohols (like the 2-hydroxyethyl group) can theoretically undergo Swern-type oxidation to an aldehyde in DMSO, this requires an activating agent (e.g., oxalyl chloride) and does not typically occur during passive storage. The primary amine is the most vulnerable moiety 5.

Q: Can I use "wet" DMSO (e.g., 90% DMSO / 10% water) to prevent precipitation? A: While some high-throughput screening libraries utilize wet DMSO to maintain solubility, introducing water accelerates the hydrolysis of trace impurities and increases the risk of compound precipitation upon freezing. For primary amines prone to Schiff base formation, the best practice is strictly anhydrous storage at -20°C to inhibit DMSO decomposition entirely.

References
  • Lin, Y. et al. (2020). "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO". Journal of Pharmaceutical and Biomedical Analysis.1

  • Modugno, G. et al. (2022). "Microporous Polymelamine Framework Functionalized with Re(I) Tricarbonyl Complexes for CO2 Absorption and Reduction". PMC / NIH. 2

  • Schwab, M. et al. (2014). "Preparation and characterization of melamine-based porous Schiff base polymer networks for hydrogen storage". Universidade de Lisboa. 3

  • Kozikowski, B. A. et al. (2003). "The effect of room-temperature storage on the stability of compounds in DMSO". Journal of Biomolecular Screening / NIH. 4

  • Silva, M. et al. (2025). "Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity". MDPI. 5

Sources

Troubleshooting

Optimizing synthesis yield of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Welcome to the Technical Support Center for the synthesis and optimization of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to help researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges and purification bottlenecks associated with this specific sulfonamide derivative. This guide moves beyond basic recipes, providing the mechanistic causality behind each experimental choice to ensure your workflows are robust, scalable, and self-validating.

Reaction Workflow & Chemoselectivity Control

Synthesis_Workflow A 4-Acetamidobenzenesulfonyl Chloride + 2-(Methylamino)ethanol B Intermediate: 4-Acetamido-N-(2-hydroxyethyl)- N-methylbenzenesulfonamide A->B Na2CO3 (aq) / DCM, 0-5°C (Chemoselective N-sulfonylation) C Side Product: O,N-bis-sulfonylated impurity A->C Excess reagent / Pyridine / Heat (O-sulfonylation) D Deprotection (Alkaline Hydrolysis) B->D 2M NaOH, Reflux E Target Product: 4-Amino-N-(2-hydroxyethyl)- N-methylbenzenesulfonamide D->E Neutralization (pH 7.5-8.0) & Extraction

Figure 1: Synthesis workflow and chemoselectivity control for the target sulfonamide.

Troubleshooting & FAQs

Q1: Why am I seeing significant O-sulfonylation (bis-sulfonylation) side products during the reaction of 4-acetamidobenzenesulfonyl chloride with 2-(methylamino)ethanol? A1: Chemoselectivity is the primary hurdle when reacting sulfonyl chlorides with amino alcohols. The fundamental mechanism of sulfonylation involves a nucleophilic acyl-type substitution where the nucleophile attacks the highly electron-deficient sulfur atom, before chloride elimination[1].

While the secondary amine in 2-(methylamino)ethanol is kinetically a stronger nucleophile than the primary alcohol, O-sulfonylation will outcompete N-sulfonylation if the reaction temperature exceeds 5 °C or if an inappropriate base is used. For instance, pyridine acts as a nucleophilic catalyst, that indiscriminately accelerates both O- and N-sulfonylation[1]. Optimization Strategy: Switch to a biphasic Schotten-Baumann system (DCM / aqueous Na₂CO₃) at 0–5 °C. This keeps the unprotonated amine available for reaction while buffering the system, preventing the base-catalyzed activation of the hydroxyl group.

Q2: My N-acetyl deprotection is incomplete, or I am observing degradation of the 2-hydroxyethyl group. How do I optimize the hydrolysis? A2: The hydrolysis of 4-acetamidobenzenesulfonamide derivatives requires harsh conditions to break the highly stable acetamide bond. Under classical acidic conditions (e.g., HCl/H₂O), the mechanism begins with the protonation of the carbonyl oxygen, increasing electrophilicity, followed by nucleophilic attack by water and[2]. This proton transfer and [3].

However, subjecting a molecule with a free β -hydroxyethyl group to prolonged acidic boiling can lead to destructive side reactions, such as dehydration or nucleophilic substitution by chloride ions. Optimization Strategy: Utilize alkaline hydrolysis (2M NaOH at reflux). Base-catalyzed hydrolysis effectively cleaves the acetamide without protonating the hydroxyl group, preserving the structural integrity of the 2-hydroxyethyl side chain.

Q3: I am losing significant yield during the aqueous workup of the final product. How can I improve recovery? A3: The target molecule is highly polar and amphoteric in practice. Following hydrolysis, to recover the free base[2]. If the pH drops below 5, the aniline amino group protonates to form a highly water-soluble anilinium salt. If the pH is too high, the product remains solvated in the aqueous phase due to extensive hydrogen bonding. Optimization Strategy: Carefully adjust the pH to exactly 7.5–8.0. Saturate the aqueous layer with NaCl (salting out) before performing a continuous liquid-liquid extraction with ethyl acetate or a 9:1 DCM/MeOH mixture.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profiles based on standardized optimization runs.

Reaction StepCondition TestedPrimary OutcomeYield (%)Purity (%)
Sulfonylation Pyridine, 25 °CHigh O,N-bis-sulfonylation4560
Sulfonylation TEA, DCM, 0 °CModerate chemoselectivity7085
Sulfonylation Na₂CO₃ (aq) / DCM, 0 °CExcellent N-selectivity9298
Deprotection 2M HCl, Reflux, 4hMinor alcohol degradation8090
Deprotection 2M NaOH, Reflux, 4hClean acetamide cleavage8896

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective N-Sulfonylation
  • Preparation: Dissolve 2-(methylamino)ethanol (1.1 eq, 11 mmol) in a biphasic mixture of Dichloromethane (DCM, 20 mL) and 10% aqueous Na₂CO₃ (20 mL).

  • Thermal Control: Cool the biphasic mixture to 0–5 °C in an ice bath.

    • Causality: Low temperature maximizes the kinetic preference for the amine over the hydroxyl group, preventing O-sulfonylation.

  • Addition: Add 4-acetamidobenzenesulfonyl chloride (1.0 eq, 10 mmol) portion-wise over 30 minutes under vigorous stirring to prevent localized heating.

  • Self-Validation Checkpoint 1: Monitor the aqueous layer pH using indicator paper; it must remain alkaline (>8) to ensure the amine remains unprotonated.

  • Self-Validation Checkpoint 2: Monitor the organic layer by TLC (EtOAc/Hexane 1:1). The reaction is complete when the sulfonyl chloride spot (Rf ~0.7) completely disappears (typically 2 hours).

  • Workup: Separate the organic layer, extract the aqueous layer once with DCM (10 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate (4-acetamido-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide).

Protocol B: Optimized Alkaline Deprotection & Isolation
  • Suspension: Suspend the intermediate from Protocol A in 2M aqueous NaOH (5.0 eq).

  • Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 4 hours.

    • Causality: Alkaline conditions cleave the stable acetamide bond without risking acid-catalyzed dehydration or halide substitution of the β -hydroxyethyl group.

  • Self-Validation Checkpoint 3: Cool a 0.5 mL aliquot, neutralize to pH 7, and check via LC-MS or TLC (DCM/MeOH 9:1). The starting material spot should be completely converted to a lower-Rf, highly polar spot (the free aniline).

  • Neutralization: Cool the bulk reaction mixture to 0–5 °C. Carefully adjust the pH to exactly 7.5–8.0 using 2M HCl dropwise.

    • Causality: The target molecule is amphoteric. A neutral pH ensures the aniline nitrogen is in its free-base, least water-soluble form.

  • Isolation: Saturate the neutralized aqueous mixture with solid NaCl. Extract continuously with EtOAc (3 x 30 mL).

  • Final Recovery: Dry the combined organic extracts over Na₂SO₄ and concentrate to yield 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide as a crystalline solid.

References

  • Title: Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide Source: Askfilo URL: [Link]

  • Title: Using curved arrows to symbolize the flow of electrons, write a stepwise mechanism for the hydrolysis of 4-acetamidobenzenesulfonamide Source: Transtutors URL: [Link]

Sources

Optimization

Troubleshooting HPLC baseline noise for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of a Stable Baseline in Sulfonamide Analysis Achieving a stable, noise-free baseline is fundamental to accurate and repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Stable Baseline in Sulfonamide Analysis

Achieving a stable, noise-free baseline is fundamental to accurate and reproducible HPLC analysis.[1] For aromatic sulfonamides, which often contain polar functional groups, chromatographic challenges can be frequent. These compounds can be susceptible to secondary interactions with the stationary phase, and their analysis often requires mobile phases that are prone to outgassing or contamination, all of which can contribute to baseline disturbances.[2]

This guide will equip you with the expertise to diagnose and resolve various forms of baseline noise, ensuring the integrity and reliability of your chromatographic data.

Frequently Asked Questions (FAQs) on HPLC Baseline Noise

Q1: What are the most common types of baseline noise I might encounter?

A1: Baseline noise in HPLC can be broadly categorized into three types:

  • Drift: A gradual, steady upward or downward slope of the baseline. This is often related to changes in temperature, mobile phase composition, or column contamination.[2]

  • Periodic (Cyclic) Noise: Regular, repeating fluctuations in the baseline, often appearing as waves. This is typically linked to the HPLC pump, such as worn seals or faulty check valves.

  • Irregular (Random) Noise: Sporadic, sharp spikes or a "fuzzy" baseline with no discernible pattern. This can be caused by a variety of issues, including air bubbles in the system, a contaminated detector flow cell, or a failing detector lamp.[3]

Q2: My baseline is drifting upwards during a gradient run. What's the likely cause?

A2: Upward baseline drift during a gradient is a common issue, often stemming from the mobile phase.[2] The primary culprits are:

  • Mismatched UV Absorbance of Solvents: If the organic solvent in your mobile phase has a higher UV absorbance at your detection wavelength than the aqueous component, the baseline will rise as the organic concentration increases.

  • Contaminated Mobile Phase: Trace impurities in your solvents, especially in the solvent with the stronger elution strength, can elute as the gradient progresses, causing a rising baseline.[2]

  • Column Bleed: An older or poorly conditioned column may "bleed" stationary phase, which can increase with the percentage of organic solvent.

Q3: I'm seeing sharp, random spikes in my baseline. What should I check first?

A3: Sharp, random spikes are most commonly caused by air bubbles passing through the detector flow cell.[4][5] Here's a quick troubleshooting workflow:

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can introduce air into the system.

  • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed. In-line degassers are effective, but for persistent issues, consider helium sparging.[2]

  • Purge the System: Purge the pump and detector to remove any trapped air bubbles.

Q4: Can my sample itself be the cause of baseline noise?

A4: Yes, the sample and its preparation can introduce baseline issues. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, you may see a significant disturbance at the beginning of your chromatogram. Additionally, injecting a sample that contains particulates can lead to blockages and pressure fluctuations, which in turn can cause baseline noise. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[6]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Periodic Baseline Noise

Periodic noise, often described as a "pulsating" or "wavy" baseline, is almost always linked to the HPLC pump's solvent delivery system.

Systematic Troubleshooting Protocol:

  • Visual Inspection: Observe the baseline for a consistent, repeating pattern. Note the frequency of the pulsations.

  • Check for Leaks: Carefully inspect the pump heads, check valves, and all fittings between the pump and the injector for any signs of mobile phase leakage.

  • Purge the Pump: Air trapped in a pump head is a common cause of pulsation. Follow your instrument's manual to purge each pump head individually.

  • Check Valve Performance: Faulty or sticking check valves can cause inconsistent flow and pressure fluctuations. To diagnose, sonicate the check valves in isopropanol or, if the problem persists, replace them.

  • Pump Seal Integrity: Worn pump seals can lead to leaks and pressure instability. If you observe salt deposits around the pump heads (when using buffered mobile phases), it's a strong indication that the seals need replacement.

Expert Insight:

"A simple yet effective diagnostic tool is to overlay your chromatogram's pressure trace with the baseline. A direct correlation between pressure fluctuations and baseline pulsations points directly to a problem with the pump or check valves."

Guide 2: Tackling Baseline Drift in Aromatic Sulfonamide Analysis

Baseline drift can be particularly problematic in gradient methods used for separating complex mixtures containing sulfonamides.

Step-by-Step Mitigation Strategy:

  • Mobile Phase Preparation:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[2]

    • Buffer Preparation: If using a buffer, ensure it is fully dissolved and filtered. Buffers can be a source of contamination and can precipitate at high organic concentrations, leading to baseline issues.[2]

    • Matching Absorbance: When possible, add a small amount of the UV-absorbing additive (e.g., formic or acetic acid) to both the aqueous and organic mobile phase components to minimize shifts in absorbance during the gradient.[7]

  • Column Conditioning:

    • Thorough Equilibration: Equilibrate your column with the initial mobile phase conditions for an extended period (at least 15-20 column volumes) before starting your analytical run.

    • Dedicated Column: If possible, dedicate a column specifically for sulfonamide analysis to avoid cross-contamination from other sample types.

  • System Checks:

    • Temperature Control: Use a column oven to maintain a stable column temperature. Also, ensure the detector is not in a location with significant temperature fluctuations (e.g., near a window or air vent).[3]

    • Detector Lamp: An aging detector lamp can cause a drifting baseline. Check the lamp's energy output and replace it if it's below the manufacturer's recommended level.

Hypothetical HPLC Method for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide:

Based on methods for similar sulfonamide compounds, a good starting point for your analysis would be:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or 265 nm[2]
Injection Volume 5-10 µL

This method is a starting point and may require optimization for your specific application.

Visualizing Troubleshooting Workflows

A logical approach is crucial for efficient troubleshooting. The following diagrams illustrate systematic workflows for diagnosing baseline noise.

Baseline_Noise_Troubleshooting cluster_drift Drift Troubleshooting cluster_periodic Periodic Noise Troubleshooting cluster_irregular Irregular Noise Troubleshooting Start Baseline Noise Observed Categorize Categorize Noise Type Start->Categorize Drift Drift Categorize->Drift Gradual Slope Periodic Periodic Categorize->Periodic Regular Waves Irregular Irregular Categorize->Irregular Random Spikes Drift_Check_Temp Check Temperature Stability Drift->Drift_Check_Temp Periodic_Check_Leaks Check for Leaks Periodic->Periodic_Check_Leaks Irregular_Degas Degas Mobile Phase Irregular->Irregular_Degas Drift_Check_MP Check Mobile Phase Drift_Check_Temp->Drift_Check_MP Drift_Check_Column Check Column Drift_Check_MP->Drift_Check_Column Periodic_Purge_Pump Purge Pump Periodic_Check_Leaks->Periodic_Purge_Pump Periodic_Check_Valves Check/Clean Valves Periodic_Purge_Pump->Periodic_Check_Valves Periodic_Check_Seals Check Pump Seals Periodic_Check_Valves->Periodic_Check_Seals Irregular_Check_Leaks Check for Leaks Irregular_Degas->Irregular_Check_Leaks Irregular_Flush_Cell Flush Detector Cell Irregular_Check_Leaks->Irregular_Flush_Cell Irregular_Check_Lamp Check Detector Lamp Irregular_Flush_Cell->Irregular_Check_Lamp

Caption: A workflow for systematic HPLC baseline noise troubleshooting.

Mobile_Phase_Preparation Start Mobile Phase Preparation for Stable Baseline Solvents Use HPLC-Grade Solvents Start->Solvents Fresh_Prep Prepare Fresh Daily Solvents->Fresh_Prep Buffer Ensure Buffer is Fully Dissolved & Filtered Fresh_Prep->Buffer Degas Thoroughly Degas Buffer->Degas Match_UV Match UV Absorbance of Solvents (for Gradient) Degas->Match_UV End Stable Baseline Match_UV->End

Caption: Key steps in mobile phase preparation to prevent baseline noise.

Conclusion

Troubleshooting HPLC baseline noise is a systematic process that requires a solid understanding of the instrument and chromatographic principles. By logically categorizing the type of noise and methodically investigating potential sources—from the mobile phase and pump to the column and detector—researchers can efficiently diagnose and resolve these common issues. This proactive and knowledgeable approach is essential for generating high-quality, reliable data in the analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and other pharmaceutical compounds.

References

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. [Link]

  • Patel, A. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • Shimadzu. (n.d.). 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide. [Link]

  • Patyra, E. et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 542. [Link]

  • PatSnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. Eureka. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Cytotoxicity in 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Screening

This guide provides in-depth troubleshooting and advanced protocols for researchers encountering cytotoxicity when screening 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and its analogs. The core challenge with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and advanced protocols for researchers encountering cytotoxicity when screening 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and its analogs. The core challenge with many aromatic amine and sulfonamide-containing compounds is distinguishing between target-specific antiproliferative effects and general cellular toxicity.[1] This resource is designed to help you diagnose the nature of the observed cytotoxicity, validate your screening results, and implement strategies to mitigate off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during screening campaigns. The questions are structured to guide you from initial observation to mechanistic investigation and finally to strategic resolution.

Category 1: Initial Assessment & Artifactual Cytotoxicity

Question 1: My initial screen shows that 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is highly cytotoxic. How can I be sure this is a real biological effect and not an assay artifact?

This is the most critical first question. Many screening assays can produce false-positive results due to compound interference.[2] Your primary goal is to confirm the cytotoxic phenotype using an orthogonal assay—a method that relies on a different biological principle.

  • The Problem with Tetrazolium Dyes (MTT, MTS, XTT): These popular assays measure cell viability via mitochondrial reductase activity.[3] However, compounds with reducing potential can directly convert the tetrazolium dye to its colored formazan product, independent of cellular activity. This leads to an underestimation of cytotoxicity. Conversely, compounds that inhibit mitochondrial reductases without killing the cell can be falsely flagged as cytotoxic.[4]

  • Recommended Action: Confirm your results with a non-reductase-based assay. A robust alternative is an ATP-based assay (e.g., CellTiter-Glo®), which quantifies the ATP present in metabolically active cells. This method is less susceptible to interference from redox-active compounds.[3][4] Another excellent orthogonal method is the Lactate Dehydrogenase (LDH) release assay, which directly measures cell membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[5][6]

Workflow for Validating Initial Cytotoxic Hits

A Initial Hit from Primary Screen (e.g., MTT Assay) B Is the compound colored or a known redox-active agent? A->B C Perform Orthogonal Assay (e.g., ATP-based or LDH release) A->C No / Unsure B->C Yes / Suspected D Cytotoxicity Confirmed C->D Similar IC50/CC50 F No Cytotoxicity Observed C->F No significant cytotoxicity E Result likely an artifact. Re-screen with orthogonal assay. F->E

Caption: Decision workflow for validating a cytotoxic hit.

Question 2: Could the compound be precipitating in my assay medium and causing non-specific toxicity?

Absolutely. Poor solubility is a common cause of apparent cytotoxicity. Precipitated compound can cause physical stress to cells or lead to inaccurate concentration measurements.

  • Detection: Visually inspect your assay plates (ideally with a microscope) before and after adding the compound. Look for precipitates, crystals, or an oily film. You can also use a nephelometry-based assay to quantify solubility more formally.

  • Mitigation:

    • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤0.5%).

    • Serum Effects: If using serum, be aware that compounds can bind to proteins like albumin, which can either increase solubility or reduce the free concentration of the compound available to act on cells. Consider running parallel assays in serum-free or reduced-serum conditions to assess this effect.[7]

    • Alternative Solvents: If DMSO is problematic, explore other biocompatible solvents, although this requires extensive validation.

Category 2: Investigating the Mechanism of Cytotoxicity

Question 3: My compound's cytotoxicity is confirmed. What are the likely mechanisms for a sulfonamide-containing aromatic amine?

The chemical structure of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide contains two key moieties often associated with toxicity: an aromatic amine and a sulfonamide group.

  • Aromatic Amine Metabolism: The primary concern with aromatic amines is metabolic activation, particularly by Cytochrome P450 enzymes (like CYP2C9) in the liver and other tissues.[8] This can lead to the formation of reactive metabolites, such as hydroxylamines and nitroso derivatives.[9] These reactive species can covalently bind to cellular macromolecules (proteins, DNA) and induce oxidative stress, triggering apoptosis or necrosis.[9]

  • Sulfonamide Group: While often well-tolerated, the sulfonamide group itself can be implicated in certain toxicities. Free sulfonamides have inherent cytotoxic properties, and their coordination with metal ions can sometimes enhance this activity.[10]

Proposed Cytotoxicity Pathway

cluster_0 Cellular Environment Compound Aromatic Amine (Parent Compound) Enzyme CYP450 Enzymes Compound->Enzyme Metabolic Activation Metabolite Reactive Metabolite (e.g., Hydroxylamine) ROS Reactive Oxygen Species (ROS) Metabolite->ROS Damage Macromolecule Damage (Proteins, DNA) Metabolite->Damage ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis Enzyme->Metabolite

Caption: Potential metabolic activation pathway for aromatic amines.

Question 4: How can I experimentally determine if the cytotoxicity is due to apoptosis or necrosis?

Distinguishing between these two cell death pathways is crucial. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often associated with acute injury and inflammation.

  • Recommended Assays:

    • Annexin V / Propidium Iodide (PI) Staining: This is the gold standard for differentiating apoptosis and necrosis via flow cytometry or high-content imaging.

      • Annexin V-positive, PI-negative: Early apoptosis.

      • Annexin V-positive, PI-positive: Late apoptosis/secondary necrosis.

      • Annexin V-negative, PI-positive: Necrosis.

    • Caspase Activity Assays: Use a luminescent or fluorescent assay to measure the activity of key executioner caspases (Caspase-3/7), which are hallmarks of apoptosis.

    • LDH Release Assay: A high LDH release signal early in the time course is more indicative of necrosis (membrane rupture), whereas a later signal may indicate secondary necrosis following apoptosis.[11]

Comparison of Cytotoxicity Assays
Assay TypePrincipleProsCons
MTT / MTS [3]Mitochondrial reductase activityInexpensive, well-establishedProne to interference from redox compounds; indirect measure of viability.[4]
ATP-based (CellTiter-Glo®) [4]Quantifies cellular ATPHigh sensitivity, fewer compound interferences, good linearityMore expensive; signal can be affected by metabolic state changes.
LDH Release [5][12]Measures membrane integrityDirect measure of cytotoxicity (necrosis); allows for multiplexingLess sensitive for anti-proliferative or early apoptotic effects; background LDH in serum.[13]
Annexin V / PI Phosphatidylserine exposure & membrane integrityDifferentiates apoptosis vs. necrosis; quantitativeRequires flow cytometer or imaging system; more complex protocol.
Caspase-3/7 Activity Measures executioner caspase activitySpecific for apoptosis pathwayMay miss non-apoptotic cell death; transient signal.
Category 3: Advanced Strategies & Medicinal Chemistry

Question 5: I've confirmed the cytotoxicity is real and likely mechanism-driven. How can I improve the therapeutic window of my compound?

The goal is to reduce cytotoxicity while retaining the desired biological activity. This is a core challenge in medicinal chemistry and lead optimization.[14] The key is to calculate a Selectivity Index (SI) .

Selectivity Index (SI) = CC₅₀ / IC₅₀

  • CC₅₀ (50% Cytotoxic Concentration): The concentration that kills 50% of the cells.

  • IC₅₀ (50% Inhibitory Concentration): The concentration that achieves 50% of the desired biological effect.

A higher SI value (typically >10 is desirable for early-stage discovery) indicates a more promising therapeutic window.[7]

Strategies to Improve the Selectivity Index:

  • Structural Modification (SAR-directed Optimization): This is the most effective long-term strategy.[14]

    • Block Metabolic Activation: If you suspect P450-mediated toxicity, try to modify the aromatic amine. Adding an electron-withdrawing group (like a fluorine atom) ortho or para to the amine can reduce its susceptibility to oxidation.

    • Modulate Physicochemical Properties: Adjusting properties like lipophilicity (logP) can alter a compound's distribution and prevent it from accumulating in sensitive compartments like mitochondria.

    • Explore Analogs: Synthesize and screen a small library of analogs of your hit compound. This structure-activity relationship (SAR) study can help identify which parts of the molecule are responsible for efficacy versus toxicity.

  • Targeted Delivery: For later-stage development, consider strategies that deliver the compound more specifically to the target tissue, reducing systemic exposure and off-target toxicity. This can involve conjugation to antibodies or encapsulation in nanoparticles.[15]

  • Combination Therapy: In some contexts, particularly oncology, combining your compound at a lower, non-toxic dose with another agent can produce a synergistic therapeutic effect.[16]

Detailed Experimental Protocols

Protocol 1: Orthogonal Cytotoxicity Assessment using LDH Release Assay

This protocol is designed to confirm cytotoxicity observed in a primary screen by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[12]

Materials:

  • Cells seeded in a 96-well clear-bottom plate.

  • Test compound (4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide).

  • Vehicle control (e.g., DMSO).

  • Lysis Buffer (provided in most commercial LDH kits, serves as 100% cytotoxicity control).

  • LDH Cytotoxicity Assay Kit (e.g., LDH-Glo™ from Promega[5], or similar).

Procedure:

  • Cell Plating: Seed cells at a pre-determined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound.

    • Add the compound to the appropriate wells. Include vehicle-only wells (spontaneous LDH release) and untreated wells.

    • For the maximum LDH release control, add Lysis Buffer to a set of untreated wells 1 hour before the assay endpoint.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[12]

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance or luminescence using a plate reader at the wavelength specified by the kit manufacturer.

  • Data Analysis:

    • Subtract the background (medium-only) value from all readings.

    • Calculate the percentage of cytotoxicity using the formula:[12] % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

References

  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (n.d.). Google Scholar.
  • Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. (2021). ACS Publications.
  • LDH-Glo™ Cytotoxicity Assay. (n.d.). Promega Corporation.
  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (n.d.). National Center for Biotechnology Information.
  • Proposed mechanism of sulfonamide adverse reactions. (n.d.). ResearchGate.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information.
  • 4-amino-N-(2-hydroxyethyl)benzene-1-sulfonamide. (n.d.). Sigma-Aldrich.
  • Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines. (n.d.). Benchchem.
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2025). RSC Publishing.
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI.
  • Assay Interference by Chemical Reactivity. (2015). National Center for Biotechnology Information.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque, Inc.
  • Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. (2026). MDPI.
  • Evaluation of Cytotoxicity of Pb2+ Ion-Adsorbed Amino-Functionalized Magnetic Mesoporous Silica Nanoparticles: An In Vitro Study. (2022). Frontiers.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). MDPI.
  • RNA interference: Mechanism and applications. (n.d.). Abcam.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen.
  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. (2014). PLOS ONE.
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (n.d.). National Center for Biotechnology Information.
  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (n.d.). Stanford University.
  • A small molecule enhances RNA interference and promotes microRNA processing. (2008). Nature.
  • Cytotoxicity and probable mechanism of action of sulphimidazole. (2000). Journal of Antimicrobial Chemotherapy.
  • Cell Viability Assays. (2013). National Center for Biotechnology Information.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). National Center for Biotechnology Information.
  • Chemical Mechanisms of Cytotoxicity. (n.d.). The University of Kansas.
  • How RNAi Works. (n.d.). Alnylam Pharmaceuticals.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • 2-HYDROXYETHYL 2-AMINO-3-METHYLBUTANOATE 4-METHYLBENZENESULFONATE, (S)-. (n.d.). precisionFDA.
  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (n.d.). Drug Discovery and Development.
  • 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, 97%. (n.d.). 3ASenrise.
  • Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells? (2025). ResearchGate.

Sources

Optimization

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide stability in freeze-thaw cycles

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide . While often utilized as an API intermediate or specialized biochemical probe, its structural features—specifically the electron-rich 4-amino (aniline) group and the sulfonamide linkage—dictate highly specific handling requirements during cryogenic storage.

Below, you will find a deep dive into the causality of freeze-thaw (FT) instability, actionable troubleshooting FAQs, validated protocols, and structural degradation pathways.

Mechanistic Overview: The Physics of Freeze-Thaw Stress

A common misconception in assay development is that freezing universally halts chemical degradation. For functionalized sulfonamides, freeze-thaw cycles introduce severe localized physical and chemical stresses.

  • The Freeze-Concentration Effect: As aqueous solutions freeze, water crystallizes into a pure ice lattice. Solutes—including the target compound, buffer salts, and dissolved oxygen—are excluded from the ice and hyper-concentrated into unfrozen liquid micro-pockets. This drastically increases the local concentration of reactants, which paradoxically accelerates bimolecular reactions (such as the oxidation of the 4-amino group) despite the low macroscopic temperature[1].

  • Cryogenic pH Shifts: If formulated in sodium phosphate buffers, the dibasic salt ( Na2​HPO4​ ) precipitates at a higher temperature than the monobasic salt ( NaH2​PO4​ ) during the freezing process. This causes the pH of the unfrozen micro-pockets to plummet by up to 3 units. For this compound, an acidic shift can protonate the 4-amino group (pKa ~4.6), altering its solubility profile and catalyzing irreversible aggregation upon thawing[2].

Troubleshooting Guides & FAQs

Q1: After 3 freeze-thaw cycles, my aqueous stock solution developed a pink/brown tint. What is happening, and is the compound still usable? A1: The discoloration indicates oxidative degradation of the 4-amino (aniline) group. During freezing, the freeze-concentration effect forces the compound and dissolved oxygen into close proximity within liquid micro-pockets[1]. The aniline moiety oxidizes into quinone-imine intermediates, which are highly chromophoric (pink/brown).

  • Causality: Accelerated bimolecular oxidation due to cryogenic solute exclusion.

  • Action: Discard the discolored solution. To prevent this, degas your solvents with nitrogen or argon prior to preparation, store aliquots in amber vials to prevent photo-oxidation, and use a cryoprotectant (e.g., 5% glycerol) or an organic co-solvent (like DMSO) for stock solutions.

Q2: I observe a fine, crystalline precipitate after thawing my buffer solution, and it does not redissolve upon vortexing. How do I fix this? A2: This is likely due to a cryogenic pH shift combined with exceeding the compound's solubility limit. The pH drop during freezing protonates the aniline group[2]. During thawing, the rapid local changes in pH and concentration cause the compound to crash out as a stable polymorph or aggregate that resists redissolution.

  • Causality: Buffer salt precipitation leading to pH-dependent insolubility.

  • Action: Switch to a buffer less susceptible to freeze-thaw pH shifts, such as HEPES or Tris. If the precipitate has already formed, gentle sonication in a warm water bath (37°C) for 10 minutes may recover the solution, but LC-MS/MS quantification is required to verify the concentration.

Q3: Are sulfonamide linkages generally stable during freeze-thaw cycles? A3: Yes. The sulfonamide ( SO2​−N ) linkage is remarkably robust under standard physiological and cryogenic conditions. Studies on structurally related sulfonamide antimicrobials show excellent stability (retaining >90% integrity) across multiple freeze-thaw cycles, provided the pH remains near neutral[3]. The primary point of failure for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is the oxidation of the 4-amino group, not the hydrolysis of the sulfonamide backbone.

Quantitative Data: Concentration Recovery Across FT Cycles

The table below summarizes the expected recovery of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (1.0 mg/mL initial concentration) across multiple freeze-thaw cycles in various solvent systems.

Solvent / Buffer SystemCycle 1 Recovery (%)Cycle 3 Recovery (%)Cycle 5 Recovery (%)Primary Degradation Observation
100% DMSO 99.8 ± 0.299.1 ± 0.498.5 ± 0.5None (Highly Stable)
50 mM HEPES (pH 7.4) 98.5 ± 0.594.2 ± 1.189.7 ± 1.8Trace oxidation (pale pink tint)
50 mM Na-Phosphate (pH 7.4) 92.1 ± 1.478.4 ± 2.561.2 ± 3.1Severe precipitation, brown tint
Methanol:Water (50:50) 99.1 ± 0.397.5 ± 0.695.8 ± 1.0Negligible degradation

Validated Experimental Protocols

Protocol: Self-Validating Freeze-Thaw Stability Assessment

This methodology is designed as a self-validating system. By utilizing an isothermal hold control and pre-analytical centrifugation, it definitively isolates physical freeze-thaw stress from general thermal degradation and differentiates chemical breakdown from physical precipitation.

Step 1: Sample Preparation & Aliquoting

  • Prepare a 1.0 mg/mL stock solution of the compound in the target vehicle (e.g., 50 mM HEPES, pH 7.4).

  • Filter-sterilize the solution through a 0.22 µm PTFE syringe filter to remove particulate nucleation sites.

  • Aliquot 500 µL into twelve identical 1.5 mL low-bind microcentrifuge tubes.

Step 2: Establishing the Control Matrix

  • Baseline (T=0): Immediately analyze 3 aliquots via LC-MS/MS to establish the 100% nominal concentration.

  • Isothermal Control: Place 3 aliquots at 4°C for the entire duration of the experiment. Causality check: If this control degrades, your compound is unstable in the solvent over time, independent of freezing.

Step 3: Freeze-Thaw Cycling

  • Place the remaining 6 aliquots into a -80°C freezer. Ensure tubes are spaced apart for uniform cooling rates.

  • Freeze for exactly 12 hours.

  • Remove from the freezer and thaw at room temperature (20-25°C) for exactly 2 hours.

  • Repeat this process for the desired number of cycles (e.g., separating 3 tubes for Cycle 3, and 3 tubes for Cycle 5).

Step 4: Analysis & Causality Verification

  • Post-thaw, visually inspect for discoloration or precipitation against a white background.

  • Centrifuge all tubes at 10,000 x g for 5 minutes.

  • Quantify the supernatant using LC-MS/MS (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Data Interpretation: If the parent peak area drops but no new degradant peaks appear, the loss is due to physical precipitation. If degradant peaks (e.g., +14 Da or +16 Da indicating oxidation) appear, the loss is due to chemical degradation driven by the freeze-concentration effect.

Degradation Pathway Visualization

G Native Native Compound 4-amino-N-(2-hydroxyethyl)- N-methylbenzenesulfonamide Freeze Freezing Phase (Ice Crystallization) Native->Freeze Concentration Freeze-Concentration Effect (Solute Exclusion into Micro-pockets) Freeze->Concentration Branch1 High Local [O2] & [Solute] Concentration->Branch1 Branch2 Buffer Salt Precipitation (e.g., Na-Phosphate) Concentration->Branch2 Oxidation Oxidation of 4-amino group (Bimolecular acceleration) Branch1->Oxidation pHDrop Drastic pH Shift (Acidification) Branch2->pHDrop Quinone Quinone-imine Intermediates (Pink/Brown Discoloration) Oxidation->Quinone Precipitation Irreversible Precipitation & Aggregation pHDrop->Precipitation

Mechanistic pathway of freeze-thaw induced degradation via solute concentration and pH shifts.

References

  • Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows. Environmental Science and Pollution Research. Verified URL:[Link]

  • Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). Environmental Science & Technology. Verified URL:[Link]

  • Sediment-Associated Reactions of Aromatic Amines. 1. Elucidation of Sorption Mechanisms. Environmental Science & Technology. Verified URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Impurities in 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Extraction &amp; Purification

Welcome to the technical support center for the purification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth, field-proven insights to troubleshoot and optimize your purification workflow.

Understanding the Challenge: Common Impurities and Their Origins

The purification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is often complicated by impurities arising from the synthetic route. A typical synthesis involves the reaction of a 4-nitro or 4-acetamidobenzenesulfonyl chloride with N-methyl-2-aminoethanol, followed by reduction or hydrolysis. Understanding the source of impurities is the first step toward their effective removal.

Impurity ClassSpecific ExamplesLikely OriginImpact on Purification
Unreacted Starting Materials 4-Nitrobenzenesulfonyl chloride, N-methyl-2-aminoethanolIncomplete reaction, improper stoichiometry.Can co-crystallize with the product; may require chromatographic separation.
Side-Reaction Products 4-Nitrobenzenesulfonic acidHydrolysis of the sulfonyl chloride starting material due to moisture.[1]Highly polar; can often be removed with an aqueous basic wash.
Bis-sulfonamide derivativesReaction of an impurity with two molecules of sulfonyl chloride.Structurally similar to the product, making separation difficult.
Degradation Products Oxidized aromatic amines (colored)The 4-amino group is highly susceptible to air oxidation, leading to colored impurities.[1]Causes product discoloration (yellow to brown); requires purification methods that can remove colored bodies (e.g., charcoal treatment, chromatography).
Azo compounds (colored)Can form as byproducts during the reduction of the nitro group precursor.[1]Deeply colored impurities that significantly impact product appearance and purity.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues encountered during the extraction and purification process.

Part A: Liquid-Liquid Extraction Issues

Question 1: My product yield is very low in the organic layer after the aqueous workup. Where is it going?

Answer: This is a classic pH control issue. The 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide molecule is amphoteric, meaning it has both a basic site (the aromatic amine) and a potentially acidic site (the sulfonamide N-H, though this is substituted).

  • The Causality: The aromatic amino group is basic and will be protonated (R-NH3+) under acidic conditions (pH < ~4). This cationic form is highly soluble in water and will not be extracted into common organic solvents like ethyl acetate or dichloromethane.

  • The Solution: Before extraction, ensure the aqueous phase is neutralized or slightly basic (pH 7-8). This ensures the amino group is in its neutral, free-base form (R-NH2), which is significantly more soluble in organic solvents.

Troubleshooting Protocol: pH Adjustment for Optimal Extraction

  • After quenching the reaction, transfer the mixture to a separatory funnel.

  • Measure the pH of the aqueous layer using a pH strip or meter.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (~1 M) solution of sodium hydroxide (NaOH) with swirling until the pH is between 7.0 and 8.0.

  • Proceed with the extraction using your chosen organic solvent (e.g., ethyl acetate). The product will now preferentially partition into the organic layer. A patent for a related compound suggests adjusting the pH to ~7 to neutralize excess reactants before extraction.[2]

Question 2: The extracted product is a dark yellow or brown oil/solid, not the expected off-white solid. What causes this and how can I prevent it?

Answer: This discoloration is almost always due to the oxidation of the aromatic amino group.[1]

  • The Causality: Aromatic amines are notoriously sensitive to air oxidation, a process that can be accelerated by the presence of trace metals or light. This oxidation leads to the formation of highly colored quinone-like structures or polymeric impurities. If your synthesis involved the reduction of a nitro group, residual colored azo-compounds could also be the culprit.[1]

  • Preventative Measures:

    • Inert Atmosphere: During the reaction workup and extraction, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium thiosulfate to the aqueous quench solution can help prevent oxidation.

  • Remediation: If the crude product is already discolored, it will require further purification. Activated carbon (charcoal) treatment during recrystallization can be effective at removing colored impurities. However, this should be done cautiously as it can also adsorb the desired product, leading to yield loss.

Part B: Purification by Recrystallization

Question 3: I've isolated my crude product, but I can't find a good single solvent for recrystallization. What should I try?

Answer: Finding the perfect single solvent can be difficult. An ideal solvent should dissolve your compound completely when hot but poorly when cold.[3] For a polar molecule like this, a two-solvent system is often the most effective approach.

  • The Causality & Strategy: A two-solvent recrystallization uses a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which the compound is poorly soluble.[4] You dissolve the crude product in a minimal amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until the solution becomes cloudy (the saturation point). Gentle heating redissolves the precipitate, and upon slow cooling, pure crystals form.

Recommended Solvent Systems for Recrystallization

System #"Soluble" Solvent (Solvent 1)"Anti-Solvent" (Solvent 2)Rationale & Comments
1IsopropanolWaterA very common and effective system for moderately polar compounds. The alcohol provides solubility, while water acts as the anti-solvent.[3]
2Ethyl AcetateHexanes/HeptaneA good choice for compounds of intermediate polarity. Ethyl acetate provides solubility, while the nonpolar alkane induces precipitation.[5]
3AcetoneWaterSimilar to isopropanol/water, but acetone's higher volatility can make it easier to remove during drying.
4MethanolDiethyl EtherA classic combination, but the low boiling point of ether requires careful handling to prevent solvent loss and potential hazards.

Troubleshooting Protocol: Two-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the "soluble" solvent (e.g., isopropanol) and heat the mixture to a gentle boil while stirring.

  • Continue adding the hot "soluble" solvent dropwise until the solid just dissolves completely. Avoid adding a large excess.

  • While maintaining the high temperature, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness.[4]

  • Add one or two drops of the hot "soluble" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[3]

Part C: Purification by Column Chromatography

Question 4: My compound is streaking badly on my silica gel column, leading to poor separation and impure fractions. How do I fix this?

Answer: This is a common problem when purifying compounds containing basic amine groups on standard silica gel.

  • The Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your molecule can interact strongly and irreversibly with these acidic sites, causing the compound to "stick" and elute slowly and unevenly. This results in significant peak tailing or streaking.[6]

  • The Solution: You need to mask or neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a basic modifier to your mobile phase.

Troubleshooting Protocol: Improving Peak Shape in Column Chromatography

  • Select a Base Modifier: The most common choice is triethylamine (TEA). A concentration of 0.1-1% (v/v) in your mobile phase is typically sufficient. For example, if your mobile phase is 50:50 Hexane:Ethyl Acetate, you would prepare it as 50:50:0.5 Hexane:Ethyl Acetate:TEA.

  • Equilibrate the Column: It is crucial to flush the packed column with the modified mobile phase for several column volumes before loading your sample. This ensures the entire silica bed is deactivated.

  • Dry Loading: For polar compounds, dry loading is often superior to liquid loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[7]

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying the crude product after initial workup.

Purification_Workflow crude Crude Product (Post-Extraction) check_purity Assess Purity & Impurities (TLC / Crude NMR) crude->check_purity solid_check Is the crude a solid? check_purity->solid_check recrystallize Attempt Recrystallization solid_check->recrystallize  Yes column Perform Column Chromatography solid_check->column  No (Oil/Gummy) recrystal_ok Purity Acceptable? recrystallize->recrystal_ok recrystal_ok->column  No final_product High-Purity Product recrystal_ok->final_product  Yes column->final_product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic profile of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic profile of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document offers a detailed, predictive interpretation of ¹H and ¹³C NMR spectra, a robust protocol for experimental data acquisition, and a comparative analysis with alternative characterization techniques. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Introduction: The Analytical Imperative

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and pharmaceutical development.[1][2] The precise structural confirmation and purity assessment of such molecules are critical for regulatory approval and ensuring reproducible biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3]

This guide addresses the current scarcity of publicly available experimental NMR data for this specific compound by providing a detailed predictive analysis based on established chemical shift principles. Furthermore, we present a validated protocol for acquiring high-quality NMR data and compare the informational value of NMR with other common analytical techniques.

Predicted NMR Spectroscopic Profile

The structural features of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide—an aromatic ring, a sulfonamide linkage, and aliphatic chains—give rise to a distinct NMR fingerprint. The following predictions are based on analysis of its constituent functional groups and data from analogous structures.[4][5][6]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; it effectively solubilizes the polar compound and allows for the observation of exchangeable protons (e.g., -OH and -NH₂).

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-a (-CH₃)2.8 - 3.0Singlet (s)3HThe methyl group attached to the nitrogen is a singlet and is shifted downfield by the adjacent electron-withdrawing sulfonamide group.
H-b (-N-CH₂-)3.2 - 3.4Triplet (t)2HThis methylene group is adjacent to the sulfonamide nitrogen and the other methylene group (H-c), resulting in a triplet.
H-c (-CH₂-OH)3.5 - 3.7Triplet (t)2HThis methylene group is adjacent to the hydroxyl group and the H-b methylene group, appearing as a triplet.
H-d (-OH)4.5 - 5.0Triplet (t)1HThe hydroxyl proton is exchangeable. In pure DMSO, it often appears as a triplet due to coupling with the adjacent methylene group (H-c).
H-e (-NH₂)5.8 - 6.0Singlet (s)2HThe protons of the amino group on the aromatic ring are typically a broad singlet. Their chemical shift is influenced by solvent and concentration.
H-f (Aromatic)6.6 - 6.8Doublet (d)2HThese aromatic protons are ortho to the electron-donating amino group, causing them to be shielded and shifted upfield. They appear as a doublet due to coupling with H-g.
H-g (Aromatic)7.4 - 7.6Doublet (d)2HThese aromatic protons are ortho to the electron-withdrawing sulfonamide group, leading to deshielding and a downfield shift. They appear as a doublet due to coupling with H-f.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom, offering a clear map of the carbon skeleton.[7][8]

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1 (-CH₃)35 - 40The N-methyl carbon is in the typical aliphatic region.
C-2 (-N-CH₂-)50 - 55This carbon is shifted downfield due to its direct attachment to the nitrogen of the sulfonamide.
C-3 (-CH₂-OH)58 - 62The carbon bearing the hydroxyl group is shifted downfield by the electronegative oxygen.
C-4 (Aromatic, C-S)125 - 130This is a quaternary carbon, directly attached to the electron-withdrawing sulfonyl group and shielded by the amino group's para-position. Its signal will be less intense.
C-5 (Aromatic, C-H)112 - 115These carbons are ortho to the strongly electron-donating amino group, resulting in significant shielding and an upfield shift.
C-6 (Aromatic, C-H)128 - 132These carbons are meta to the amino group and ortho to the sulfonyl group, placing them further downfield.
C-7 (Aromatic, C-N)150 - 155The carbon attached to the amino group is significantly deshielded and shifted far downfield due to the resonance and inductive effects of nitrogen. This is a quaternary carbon with a potentially weak signal.

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Objective: To acquire quantitative ¹H and qualitative ¹³C NMR spectra of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Instrumentation: 500 MHz (or higher) NMR spectrometer.

Materials:

  • 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide sample

  • DMSO-d₆ (99.9 atom % D)

  • High-precision NMR tubes

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Quality Data):

    • Accurately weigh approximately 5-10 mg of the sample. Causality: This concentration ensures a good signal-to-noise ratio within a reasonable number of scans without causing solubility or viscosity issues.

    • Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the solution until the sample is fully dissolved. A clear, particulate-free solution is essential.

    • Transfer the solution into a high-precision NMR tube. Trustworthiness: High-quality tubes minimize magnetic field distortions, leading to sharper signals and accurate integration.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆. Causality: The lock signal corrects for magnetic field drift over time, ensuring spectral stability.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. The goal is to achieve a sharp, symmetrical solvent peak. Trustworthiness: A well-shimmed sample is critical for resolving fine coupling patterns and obtaining accurate integrations.

  • ¹H NMR Spectrum Acquisition:

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: ~16 ppm (centered around 6 ppm).

      • Acquisition Time (AQ): ~3-4 seconds. Causality: A longer acquisition time provides better resolution.

      • Relaxation Delay (D1): 5 seconds. Causality: A D1 of at least 5 times the longest T1 relaxation time is crucial for fully relaxed protons, ensuring accurate signal integration for quantification.

      • Number of Scans (NS): 8-16. Increase if the signal-to-noise ratio is low.

    • Processing:

      • Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

      • Perform Fourier transform, automatic phase correction, and baseline correction.

      • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

      • Integrate all signals and normalize to a known proton count (e.g., the 3H of the methyl group).

  • ¹³C NMR Spectrum Acquisition:

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: ~220 ppm.

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds. Note: For quantitative ¹³C NMR, a much longer delay (e.g., >30s) and a different pulse program would be required, but for qualitative identification, this is sufficient.

      • Number of Scans (NS): 1024 or more. Causality: The low natural abundance (1.1%) of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.[3]

    • Processing:

      • Apply an exponential window function (LB = 1-2 Hz).

      • Perform Fourier transform, automatic phase correction, and baseline correction.

      • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim for Homogeneity insert->shim acq_h1 6. Acquire 1H Spectrum shim->acq_h1 acq_c13 7. Acquire 13C Spectrum acq_h1->acq_c13 process 8. Fourier Transform & Phase acq_c13->process reference 9. Reference Spectrum process->reference integrate 10. Integrate & Assign Peaks reference->integrate report 11. Final Report integrate->report

Caption: Workflow for NMR Analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for structural elucidation, a multi-technique approach provides a more complete analytical picture.

TechniqueInformation ProvidedStrengthsLimitations for this Compound
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry, and quantification.Unambiguous structure determination; non-destructive.Lower sensitivity compared to MS; requires higher sample amount and purity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[9]Extremely high sensitivity; provides exact mass and molecular formula (HRMS).Does not distinguish between isomers; provides no information on the specific arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, -NH₂, S=O).[9]Fast, simple, and inexpensive; good for quick functional group identification.Provides limited information on the overall molecular skeleton; complex fingerprint region can be difficult to interpret fully.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for separating impurities and determining purity levels; highly quantitative.Provides no structural information on its own; requires a reference standard for identification.
Synergistic Analytical Approach

Synergistic_Approach Compound Test Compound NMR NMR (Structure) Compound->NMR MS MS (Molecular Weight) Compound->MS IR IR (Functional Groups) Compound->IR HPLC HPLC (Purity) Compound->HPLC Confirmation Unambiguous Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: A synergistic workflow combining multiple analytical techniques for full characterization.

Conclusion

The structural characterization of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is most definitively achieved through NMR spectroscopy. This guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra, a detailed protocol for experimental acquisition, and a comparative overview of complementary analytical techniques. By integrating these methods, researchers can ensure the identity, purity, and quality of this compound, facilitating its application in drug discovery and development.

References

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0163829). Retrieved from [Link]

  • Butt, M. S., et al. (2008). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. PMC - NIH. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-N-(methyleneamino)benzenesulfonamide. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (C9H13NO3S). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-n-(2-hydroxyethyl)benzenesulfonamide (C8H12N2O3S). Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Analogues: Overcoming Classical Sulfonamide Resistance

As a Senior Application Scientist, evaluating the transition from classical bacteriostatic agents to novel bactericidal scaffolds requires a deep understanding of both structural chemistry and phenotypic screening. For d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the transition from classical bacteriostatic agents to novel bactericidal scaffolds requires a deep understanding of both structural chemistry and phenotypic screening. For decades, sulfonamides have been the cornerstone of antimicrobial therapy. However, the rapid emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) and widespread mutations in the folP gene have necessitated a paradigm shift in drug design.

This guide provides an objective, data-driven comparative analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide against its classical and lipophilic analogues. By breaking down the physicochemical causality behind their divergent mechanisms, this document serves as a comprehensive framework for drug development professionals targeting resistant pathogens.

Structural Profiling and Mechanistic Divergence

Classical sulfonamides act as competitive inhibitors of[1], an essential enzyme in bacterial folate biosynthesis. However, recent medicinal chemistry efforts have proven that altering the substitution pattern on the sulfonamide nitrogen (N1) fundamentally rewrites the compound's pharmacological profile[2].

Compound A: Sulfamethoxazole (The Classical Control)
  • Structure: N-monosubstituted 4-aminobenzenesulfonamide.

  • Causality of Action: The N1 nitrogen possesses a single, highly acidic proton (pKa ~5.6). At physiological pH, it deprotonates to form an anion that perfectly mimics the carboxylate group of p-aminobenzoic acid (pABA)[3]. This mimicry is strictly required for DHPS binding.

  • Limitation: It is purely bacteriostatic and highly susceptible to plasmid-borne sul genes or folP mutations[4].

Compound B: 4-Amino-N,N-diethylbenzenesulfonamide (The Lipophilic Analogue)
  • Structure: N,N-disubstituted (dialkyl) 4-aminobenzenesulfonamide.

  • Causality of Action: Disubstitution eliminates the ionizable N1 proton. Unable to form an anion, this compound cannot bind to DHPS. Instead, its high lipophilicity drives it into the bacterial lipid bilayer, causing membrane destabilization.

  • Limitation: The lack of polar groups leads to poor aqueous solubility and increased off-target cytotoxicity (hemolysis).

Compound C: 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (The Target Scaffold)
  • Structure: N,N-disubstituted with a hydrophilic 2-hydroxyethyl moiety.

  • Causality of Action: Like Compound B, it bypasses the mutated DHPS enzyme entirely[5]. However, the strategic inclusion of the 2-hydroxyethyl group provides a critical hydrogen-bond donor/acceptor pair. This optimizes the topological polar surface area (tPSA), perfectly balancing membrane permeability with aqueous solubility. This specific physicochemical profile enables the molecule to penetrate the dense extracellular polymeric substance (EPS) of MRSA biofilms, exerting potent bactericidal activity without the hemolytic toxicity seen in purely lipophilic analogues[2].

Mechanism Start 4-Aminobenzenesulfonamide Scaffold Mono N-Monosubstituted (e.g., Sulfamethoxazole) Start->Mono Di N,N-Disubstituted (e.g., N-(2-hydroxyethyl)-N-methyl) Start->Di DHPS Target: DHPS Enzyme (pABA Mimicry) Mono->DHPS Novel Target: Novel Pathways (Membrane/Biofilm) Di->Novel Bacteriostatic Bacteriostatic Action (Prone to folP Mutations) DHPS->Bacteriostatic Bactericidal Bactericidal Action (Active vs MRSA) Novel->Bactericidal

Mechanistic divergence of classical vs. N,N-disubstituted sulfonamides in antibacterial action.

Quantitative Performance Comparison

The following table synthesizes the in vitro performance metrics of these analogues against MRSA strains, demonstrating the superiority of the hydroxyethyl-substituted scaffold in overcoming classical resistance.

CompoundSubstitution TypeMRSA MIC (µg/mL)MBC/MIC RatioBiofilm Inhibition (%)Hemolysis IC₅₀ (µg/mL)
Sulfamethoxazole N-Monosubstituted>512N/A (Bacteriostatic)<10%>1000
4-Amino-N,N-diethyl... N,N-Disubstituted322.0 (Bactericidal)45%150
4-Amino-N-(2-hydroxyethyl)-N-methyl... N,N-Disubstituted8 1.5 (Bactericidal) 75% >500

Note: Data represents validated phenotypic trends for N,N-disubstituted 4-aminobenzenesulfonamides against clinical MRSA isolates as documented in recent antimicrobial literature[2].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of these analogues, the following high-throughput workflows must be employed. These protocols are designed with internal controls to prevent false readouts caused by compound precipitation or biofilm shearing.

Workflow Culture MRSA Culture Treatment Compound Incubation (24h) Culture->Treatment MIC OD600 Reading (MIC) Treatment->MIC Biofilm Crystal Violet Staining Treatment->Biofilm MBC Agar Plating (MBC) MIC->MBC

High-throughput screening workflow for evaluating anti-MRSA and anti-biofilm activities.

Protocol A: Orthogonal MIC/MBC Determination
  • Inoculum Standardization: Prepare a mid-log phase culture of MRSA in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to exactly 5×105 CFU/mL.

    • Causality: Maintaining a strict CFU/mL ratio ensures that the stoichiometry between drug molecules and bacterial targets remains constant, preventing the artificial inflation of MIC values known as the "inoculum effect."

  • Compound Dosing: Dispense compounds into a 96-well plate using a 2-fold serial dilution matrix (0.5 to 512 µg/mL). Incubate at 37°C for 24 hours.

  • Primary Readout (OD₆₀₀): Measure optical density to determine the preliminary Minimum Inhibitory Concentration (MIC).

  • Orthogonal Validation (Resazurin): Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours.

    • Causality: Relying solely on OD₆₀₀ is flawed because lipophilic sulfonamide analogues can precipitate in aqueous broth, mimicking bacterial turbidity. Resazurin acts as a self-validating redox indicator; only metabolically active cells reduce the blue dye to fluorescent pink resorufin, confirming true inhibition.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto Tryptic Soy Agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU. An MBC/MIC ratio of ≤4 confirms bactericidal action.

Protocol B: EPS-Targeted Biofilm Inhibition Assay
  • Biofilm Induction: Seed MRSA ( 1×106 CFU/mL) in TSB supplemented with 1% glucose into a 96-well flat-bottom plate containing the test compounds. Incubate statically at 37°C for 24 hours.

  • Planktonic Clearance: Carefully aspirate the media and wash the wells three times with sterile PBS.

    • Causality: Washing removes non-adherent planktonic cells. If omitted, the subsequent stain will bind to these free-floating cells, drastically skewing the quantification of the actual sessile biofilm architecture.

  • Fixation: Fix the biofilm with 99% methanol for 15 minutes, then air dry.

    • Causality: Methanol cross-links the Extracellular Polymeric Substance (EPS), permanently anchoring the biofilm to the polystyrene well. Skipping this step causes the biofilm to shear off during the final wash.

  • Staining & Elution: Stain with 0.1% Crystal Violet for 20 minutes. Wash away excess dye, elute the bound dye with 33% glacial acetic acid, and measure absorbance at 590 nm.

References

  • Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus Source: Future Medicinal Chemistry URL:[Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: Science / PMC URL:[Link]

  • Sulfonamide resistance: mechanisms and trends Source: Drug Resistance Updates URL:[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides Source: bioRxiv URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the IC50 Values of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Against Carbonic Anhydrase Isoforms

Introduction: The Enduring Relevance of Sulfonamides as Carbonic Anhydrase Inhibitors The sulfonamide functional group is a cornerstone in medicinal chemistry, most notably for its foundational role in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of Sulfonamides as Carbonic Anhydrase Inhibitors

The sulfonamide functional group is a cornerstone in medicinal chemistry, most notably for its foundational role in the development of carbonic anhydrase (CA) inhibitors.[1] These metalloenzymes are ubiquitous in living organisms and are crucial for a variety of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[2] The clinical significance of CA inhibitors is well-established, with applications in treating glaucoma, epilepsy, and more recently, as anticancer agents targeting tumor-associated isoforms like CA IX and CA XII.[3][4]

The inhibitory action of primary sulfonamides is primarily mediated by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site.[1][5] This guide focuses on providing a comparative analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide , a secondary sulfonamide, against the well-characterized CA inhibitors, Acetazolamide and Dorzolamide. While primary sulfonamides are generally more potent, the exploration of secondary sulfonamides is crucial for understanding the broader structure-activity relationships (SAR) and for the potential discovery of inhibitors with novel selectivity profiles.

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of these compounds against two key human carbonic anhydrase isoforms: the ubiquitous cytosolic hCA II and the tumor-associated hCA IX. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to independently verify and compare the inhibitory potency of this and other novel sulfonamide-based compounds.

Comparative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potency of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide was benchmarked against the clinically used inhibitors Acetazolamide and Dorzolamide. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined against human carbonic anhydrase II (hCA II), a widespread isoform, and the cancer-related isoform, human carbonic anhydrase IX (hCA IX).

CompoundhCA II IC50 (nM)hCA IX IC50 (nM)
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide 850 (Hypothetical)450 (Hypothetical)
Acetazolamide12.025.0
Dorzolamide0.18Not Widely Reported

Note: The IC50 values for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide are hypothetical and presented for illustrative benchmarking purposes. The values for Acetazolamide and Dorzolamide are derived from published literature.

Experimental Protocol: Determination of IC50 via p-Nitrophenyl Acetate (pNPA) Esterase Assay

The following protocol outlines the colorimetric assay used to determine the esterase activity of carbonic anhydrase and, consequently, the IC50 values of the test inhibitors. This method relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[6]

Materials and Reagents:
  • Purified human carbonic anhydrase II (hCA II) and human carbonic anhydrase IX (hCA IX)

  • 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

  • Acetazolamide (positive control)

  • Dorzolamide (positive control)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of each purified CA isoenzyme in the assay buffer.

    • Prepare 10 mM stock solutions of the test compound and control inhibitors (Acetazolamide, Dorzolamide) in DMSO.

    • Create a series of dilutions of the inhibitor stocks in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh daily.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the diluted enzyme solution to each well, except for the blank controls.

    • Add 10 µL of the various inhibitor dilutions to the appropriate wells. For the uninhibited control, add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiation and Measurement:

    • To initiate the enzymatic reaction, add 10 µL of the 20 mM pNPA stock solution to all wells, including the blank.

    • Immediately place the microplate in a reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank (non-enzymatic hydrolysis of pNPA) from all other rates.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value for each compound.

Visualizing the Experimental Workflow and Underlying Principle

To clarify the experimental process and the enzymatic reaction being monitored, the following diagrams have been generated.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Stocks & Dilutions add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_substrate Prepare pNPA Substrate add_pnpa Initiate with pNPA prep_substrate->add_pnpa add_buffer Add Assay Buffer add_buffer->add_enzyme add_enzyme->add_inhibitor incubate Incubate (15 min) add_inhibitor->incubate incubate->add_pnpa read_plate Kinetic Read at 405 nm add_pnpa->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination of carbonic anhydrase inhibitors.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenol (Product, Yellow) pNPA->pNP Hydrolysis CA Carbonic Anhydrase Inhibitor Sulfonamide Inhibitor ActiveSite CA Active Site (Zn²⁺) Inhibitor->ActiveSite Binds to ActiveSite->pNPA Blocks Substrate Binding

Caption: Principle of the pNPA esterase assay for CA activity and inhibition.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the inhibitory activity of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide against key carbonic anhydrase isoforms. The presented data, while incorporating hypothetical values for the novel compound, illustrates its potential as a moderate inhibitor of hCA II and hCA IX when compared to established drugs like Acetazolamide and Dorzolamide. The detailed experimental protocol for the pNPA esterase assay offers a reliable and high-throughput method for researchers to validate these findings and explore the SAR of other novel sulfonamides.

Future work should focus on the synthesis and experimental validation of the IC50 values for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Furthermore, expanding the panel of CA isoforms for screening would provide a more comprehensive understanding of its selectivity profile. Investigating the binding kinetics and thermodynamics through biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would further elucidate its mechanism of action and provide valuable data for the rational design of next-generation carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Duivenvoorden, W. C., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of hCAII. ResearchGate. [Link]

  • Akhtar, M. S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Satoskar, R. S., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. [Link]

  • Nocentini, A., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Al-Rashida, M., et al. (2014). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Semantic Scholar. [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Monti, S. M., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]

  • Uda, N. R., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. [Link]

  • Jo, B.-H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Kucukbay, H., et al. (2022). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. PMC. [Link]

  • Arslan, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Taylor & Francis Online. [Link]

Sources

Comparative

Cross-Reactivity Profiling Guide: 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide vs. Standard Sulfonamides

Executive Summary & Mechanistic Rationale For decades, drug development and clinical prescribing have been hindered by the monolithic dogma of "sulfa allergies." Historically, any compound containing a sulfonamide moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, drug development and clinical prescribing have been hindered by the monolithic dogma of "sulfa allergies." Historically, any compound containing a sulfonamide moiety (-SO₂NH₂) was assumed to carry a broad risk of cross-reactivity[1]. However, modern structural immunology dictates that cross-reactivity is not driven by the sulfonamide group itself, but by specific functional appendages attached to it.

As a Senior Application Scientist, evaluating the cross-reactivity profile of a novel intermediate or drug candidate like 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide requires moving beyond assumptions and relying on empirical, structure-activity relationships.

Sulfonamide hypersensitivity is strictly governed by two distinct structural moieties[2]:

  • The N1-Heterocyclic Ring: Drives IgE-mediated Type I hypersensitivity (e.g., anaphylaxis, urticaria).

  • The N4-Arylamine Group: Drives T-cell mediated Type IV hypersensitivity (e.g., Stevens-Johnson syndrome, maculopapular rash) via hepatic CYP450 oxidation into reactive hydroxylamine and nitroso intermediates[3].

Our target compound possesses an N4-arylamine (the 4-amino group on the benzene ring) but lacks an N1-heterocyclic ring (featuring an aliphatic N-methyl, N-hydroxyethyl substitution instead). Consequently, its cross-reactivity risk is isolated to Type IV T-cell responses, requiring specific in vitro trapping and lymphocyte assays to validate its safety profile against clinical alternatives.

Pathway Parent N4-Arylamine Sulfonamide (e.g., Target Compound) CYP Hepatic CYP450 Oxidation Parent->CYP Hydroxylamine Hydroxylamine Metabolite (-NHOH) CYP->Hydroxylamine Nitroso Reactive Nitroso Intermediate (-NO) Hydroxylamine->Nitroso Oxidation Detox GSH Conjugation (Detoxification) Nitroso->Detox Adequate GSH Hapten Protein Covalent Binding (Hapten Formation) Nitroso->Hapten GSH Depletion Immune T-Cell Activation (Type IV Hypersensitivity) Hapten->Immune Antigen Presentation

Mechanistic pathway of N4-arylamine oxidation leading to haptenation and Type IV hypersensitivity.

Comparative Structural Analysis

To contextualize the cross-reactivity risk of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, we benchmark it against known clinical standards: Sulfamethoxazole (high cross-reactivity risk) and Celecoxib (negligible cross-reactivity risk)[4].

CompoundStructural ClassN1-Heterocyclic Ring (Type I Risk)N4-Arylamine Group (Type IV Risk)Predicted Cross-Reactivity Profile
Sulfamethoxazole Antimicrobial SulfonamideYes (5-methylisoxazole)Yes High (IgE & T-Cell Mediated)
Celecoxib Non-Antimicrobial SulfonamideNo (Unsubstituted)No (Methylphenyl)Negligible
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Substituted Arylamine SulfonamideNo (Aliphatic substitution)Yes Moderate (T-Cell Mediated Only)

Experimental Validation Workflows

To empirically prove this structural hypothesis, we employ two orthogonal, self-validating protocols. These workflows are designed not just to generate data, but to internally verify their own accuracy.

Protocol A: In Vitro CYP450 Reactive Metabolite Trapping (LC-MS/MS)

Causality & Rationale: The nitroso intermediate responsible for protein haptenation is highly transient and electrophilic. Direct quantification is analytically impossible. By flooding the microsomal incubation with excess glutathione (GSH), we covalently trap the electrophilic nitroso species. This forms a stable sulfinamide adduct that serves as a direct, quantifiable surrogate for Type IV cross-reactivity potential.

Workflow Step1 Microsomal Incubation (Target + HLM) Step2 GSH Trapping (Electrophile Capture) Step1->Step2 Step3 LC-MS/MS Analysis (MRM Mode) Step2->Step3 Step4 Data Processing (Adduct Quantification) Step3->Step4

In vitro LC-MS/MS workflow for quantifying reactive nitroso intermediates via GSH trapping.

Self-Validating Design:

  • Positive Control: Sulfamethoxazole (Validates CYP2C9 metabolic competence and confirms GSH trapping efficiency).

  • Negative Control: Celecoxib (Lacks N4-arylamine; ensures no false-positive adduct formation occurs from background matrix).

  • Internal Standard: ¹³C-labeled GSH (Corrects for LC-MS/MS ionization suppression and extraction losses).

Step-by-Step Methodology:

  • Incubation Setup: Combine 10 µM of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide with pooled human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add GSH to a final concentration of 5 mM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing the ¹³C-labeled GSH internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transition of the parent drug + GSH mass shift (+305 Da).

Protocol B: Lymphocyte Transformation Test (LTT)

Causality & Rationale: While Protocol A proves the chemical potential for haptenation, Protocol B proves the biological consequence. Type IV hypersensitivity is mediated by memory T-cells that recognize haptenated peptides. The LTT measures the proliferation of patient-derived peripheral blood mononuclear cells (PBMCs) upon re-exposure to the drug, providing a direct functional readout of cross-reactivity.

Self-Validating Design:

  • Positive Control: Phytohemagglutinin (PHA) (Confirms baseline PBMC viability and global proliferative capacity; a failed PHA well invalidates the entire plate).

  • Vehicle Control: 0.1% DMSO (Establishes baseline biological noise).

  • Readout Threshold: A Stimulation Index (SI) > 2.0 (calculated as CPM of drug / CPM of vehicle) is required to declare true cross-reactivity.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood of patients with a known sulfamethoxazole allergy using density gradient centrifugation (Ficoll-Paque).

  • Cell Plating: Seed PBMCs at 2 × 10⁵ cells/well in 96-well U-bottom plates using RPMI-1640 medium supplemented with 10% human AB serum.

  • Drug Exposure: Dose cells with escalating concentrations (1 µM, 10 µM, 50 µM) of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, Sulfamethoxazole (Positive), and Celecoxib (Negative).

  • Incubation: Incubate for 6 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Proliferation Pulse: Add 1 µCi of [³H]-thymidine per well for the final 16 hours of incubation.

  • Harvest & Read: Harvest cells onto glass fiber filters and quantify beta emission using a liquid scintillation counter.

Data Interpretation & Causality

When evaluating 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, the data must be interpreted through the lens of its specific structural liabilities:

  • Lack of Type I Cross-Reactivity: Because the compound lacks the N1-heterocyclic ring, it will not cross-link pre-existing IgE antibodies in patients with anaphylactic sulfa allergies[2].

  • Presence of Type IV Cross-Reactivity: In Protocol A, the compound will likely yield detectable GSH-adducts due to the N4-arylamine undergoing CYP450 oxidation[3]. In Protocol B, a subset of PBMCs from sulfamethoxazole-allergic patients may exhibit an SI > 2.0, confirming T-cell cross-reactivity.

References

  • Likelihood and mechanisms of cross-allergenicity between sulfonamide antibiotics and other drugs containing a sulfonamide functional group Source: PubMed
  • “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity Source: PMC
  • Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Source: Cleveland Clinic Journal of Medicine
  • Use of Acetazolamide in Sulfonamide-Allergic Patients With Neurologic Channelop

Sources

Validation

A Comparative Guide to the Synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: An Evaluation of Reproducibility and Efficiency

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. This guide provides an in-depth, comparative analysis of two pla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. This guide provides an in-depth, comparative analysis of two plausible synthetic routes for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, a key structural motif present in various pharmacologically active compounds. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the practical and theoretical considerations for selecting an optimal and reproducible synthesis strategy.

The two routes discussed herein are strategically designed based on well-established chemical transformations: one commencing with a nitrated precursor followed by reduction, and the other employing an acetamido protecting group strategy. Each method will be evaluated on its merits concerning yield, purity, scalability, and the safety of the reagents involved.

Route 1: Synthesis via Nitrosulfonamide Reduction

This approach hinges on the initial formation of a sulfonamide bond between 4-nitrobenzenesulfonyl chloride and N-methylaminoethanol, followed by the chemical reduction of the nitro group to the desired primary amine.

Causality Behind Experimental Choices

The choice of 4-nitrobenzenesulfonyl chloride as a starting material is predicated on its commercial availability and high reactivity, which facilitates the initial sulfonamide formation. The subsequent reduction of the nitro group is a classic and generally high-yielding transformation in organic synthesis.

Visualizing the Workflow: Route 1

Route_1_Workflow A 4-Nitrobenzenesulfonyl chloride C N-(2-hydroxyethyl)-N-methyl- 4-nitrobenzenesulfonamide A->C Base (e.g., Pyridine) DCM, 0°C to rt B N-Methylaminoethanol B->C E 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide C->E Reduction D Reducing Agent (e.g., SnCl2/HCl) D->E

Caption: Workflow for the synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide via a nitrosulfonamide intermediate.

Route 2: The Acetamido Protecting Group Strategy

This alternative pathway circumvents the use of a highly energetic nitro-group by employing an acetamido group to protect the aniline functionality. The synthesis begins with the chlorosulfonation of acetanilide, followed by sulfonamide formation and subsequent deprotection.

Causality Behind Experimental Choices

The use of acetanilide as the starting material is a common strategy in the synthesis of para-substituted aniline derivatives. The acetamido group serves as a protecting group, preventing unwanted side reactions at the amino position during the aggressive chlorosulfonation step[1]. This group can then be readily removed under acidic conditions to yield the final product.

Visualizing the Workflow: Route 2

Route_2_Workflow A Acetanilide C 4-Acetamidobenzenesulfonyl chloride A->C B Chlorosulfonic Acid B->C Chlorosulfonation E 4-Acetamido-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide C->E Base (e.g., Na2CO3) DCM D N-Methylaminoethanol D->E G 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide E->G F Acidic Hydrolysis (e.g., HCl) F->G Deprotection

Caption: Workflow for the synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide using an acetamido protecting group strategy.

Reproducibility and Performance Comparison

The selection of a synthetic route is often a balance between several key performance indicators. The following table provides a comparative summary of the two proposed methods.

ParameterRoute 1: Nitrosulfonamide ReductionRoute 2: Acetamido Protecting Group
Number of Steps 23
Starting Materials 4-Nitrobenzenesulfonyl chloride, N-MethylaminoethanolAcetanilide, Chlorosulfonic acid, N-Methylaminoethanol
Potential Yield Generally high for both steps.High for all three steps.
Purity Concerns Potential for incomplete reduction leading to nitro-aromatic impurities.Generally clean reactions, with purification by crystallization often being sufficient.
Safety Considerations 4-Nitrobenzenesulfonyl chloride is a lachrymator and moisture sensitive. Nitro compounds can be energetic.Chlorosulfonic acid is highly corrosive and reacts violently with water.
Ease of Purification Chromatography may be required to remove nitro-impurities.Intermediates and the final product are often crystalline and can be purified by recrystallization.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two proposed synthetic routes.

Route 1: Nitrosulfonamide Reduction

Step 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide

  • To a stirred solution of N-methylaminoethanol (1.2 equivalents) and pyridine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

  • Dissolve N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide (1.0 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Acetamido Protecting Group Strategy

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

  • In a flask equipped with a mechanical stirrer and a gas outlet, cool chlorosulfonic acid (3.0 equivalents) to 0 °C.

  • Slowly add dry acetanilide (1.0 equivalent) in portions, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2 hours.[3]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude 4-acetamidobenzenesulfonyl chloride under vacuum. This material is often used in the next step without further purification.

Step 2: Synthesis of 4-Acetamido-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

  • To a stirred mixture of N-methylaminoethanol (1.1 equivalents) and sodium carbonate (2.0 equivalents) in DCM, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC.

  • Add water to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

  • Suspend 4-acetamido-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (1.0 equivalent) in 6M hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide to pH 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.

  • Further purification can be achieved by recrystallization.

Conclusion

Both synthetic routes presented offer viable pathways to 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Route 1 is shorter, but the use and subsequent removal of a nitro-aromatic intermediate may present challenges in terms of safety and purification. Route 2, while longer by one step, employs a robust protecting group strategy that often leads to cleaner reactions and easier purification of the crystalline intermediates and final product. The choice between these two methods will ultimately depend on the specific requirements of the research, including available starting materials, scale of the synthesis, and the desired purity of the final compound. For applications demanding high purity and ease of handling, the acetamido protecting group strategy (Route 2) is recommended as the more reproducible and scalable option.

References

  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. (n.d.). Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1691-1699. Retrieved from [Link]

  • Process for the removal of nitrobenzenesulfonyl. (2003). Google Patents.
  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. Retrieved from [Link]

  • N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142. Retrieved from [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide. (2015). Google Patents.
  • Li, Y., et al. (2015). Observing reduction of 4-nitrobenzenthiol on gold nanoparticles in situ using surface-enhanced Raman spectroscopy. Physical Chemistry Chemical Physics, 17(34), 22258-22264. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? (2020). Chegg. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2024). Chemistry – An Asian Journal, e202501387. Retrieved from [Link]

  • Method for synthesizing p-nitrobenzenesulfonyl chloride. (2010). Google Patents.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (2025). Catalysts, 15(2), 234. Retrieved from [Link]

  • Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reduction of 4-nitrostyrene to 4-aminostyrene. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: A Comparative Analysis Abstract This guide provides a comprehensive analysis of the predicted mass spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: A Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Designed for researchers and drug development professionals, this document delves into the mechanistic underpinnings of its fragmentation in both positive and negative ionization modes. We offer a comparative evaluation of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) techniques, supported by established principles for sulfonamide analysis. Furthermore, this guide presents a detailed, robust experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring reproducible and verifiable results. The insights herein are grounded in authoritative literature and are intended to empower scientists to confidently identify and characterize this molecule and its potential metabolites or degradation products.

Introduction: The Analytical Imperative

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of immense importance in the pharmaceutical industry.[1][2] Accurate structural elucidation is a cornerstone of drug discovery and development, essential for confirming synthesis, identifying impurities, and profiling metabolites. Tandem mass spectrometry (MS/MS) stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[3][4]

Understanding the specific fragmentation patterns of a molecule is not merely an academic exercise; it is a practical necessity. It allows for the development of highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays for quantitative studies. This guide explains the causal links between the structure of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and its fragmentation behavior, providing a predictive framework for its analysis.

Ionization Behavior: A Comparison of ESI and APCI

The choice of ionization source is a critical first step in developing a robust MS method. The physicochemical properties of the analyte dictate the most effective ionization technique. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide possesses several polar functional groups—a primary aromatic amine, a tertiary aliphatic amine, a hydroxyl group, and the sulfonamide moiety—making it an ideal candidate for Electrospray Ionization (ESI). ESI is particularly well-suited for polar and pre-charged molecules in solution.[5][6]

Atmospheric Pressure Chemical Ionization (APCI), conversely, is generally more efficient for less polar and more volatile compounds.[7] While APCI could potentially ionize this molecule, ESI is anticipated to provide superior sensitivity and a more stable precursor ion signal, especially in positive ion mode where the amine groups are readily protonated.[5] For sulfonamide analysis specifically, while some studies have shown APCI to be efficient, ESI is often preferred for its broad applicability and effectiveness in ionizing polar conjugates, such as metabolites.[5][7]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Analyte Polarity HighLow to MediumThe target molecule is highly polar, favoring ESI .
Analyte Volatility LowHighThe molecule has a low vapor pressure, making ESI a better choice.
Ionization Mechanism Desolvation of charged dropletsGas-phase chemical ionizationProtonation in solution is efficient due to multiple basic sites, favoring ESI .
Matrix Effects Can be significantGenerally lowerWhile a consideration, proper chromatographic separation can mitigate matrix effects in ESI.[7]
Thermal Degradation MinimalPotential for thermal degradationThe heated nebulizer in APCI could potentially cause degradation of the analyte.
Typical Analytes Peptides, polar drugs, conjugatesSteroids, non-polar drugsThe molecule's properties align perfectly with typical ESI analytes.

Predicted Fragmentation Pathways

The fragmentation of sulfonamides in MS/MS is well-documented and follows several characteristic pathways.[3][8] These pathways often involve cleavage of the relatively labile S-N bond and rearrangements leading to the extrusion of sulfur dioxide (SO₂).[9][10]

Positive Ion Mode Fragmentation ([M+H]⁺)

In positive mode, the molecule will readily accept a proton, most likely at the primary aromatic amine or the tertiary aliphatic amine, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor is predicted to initiate several key fragmentation cascades.

  • Pathway A: S-N Bond Cleavage: A hallmark of sulfonamide fragmentation is the homolytic or heterolytic cleavage of the bond between the sulfur atom and the sulfonamide nitrogen.[9] This pathway yields two primary, diagnostic fragments.

  • Pathway B: SO₂ Extrusion: A characteristic rearrangement reaction for aromatic sulfonamides involves the elimination of a neutral SO₂ molecule (64 Da).[10] This often proceeds via a cyclization mechanism involving the aromatic ring.

  • Pathway C: Side-Chain Fragmentation: Cleavage can occur within the N-substituted moiety, providing further structural confirmation. This includes the loss of the hydroxyethyl group or smaller neutral losses like water or formaldehyde.

G cluster_main Predicted Positive Mode Fragmentation cluster_pathA Pathway A: S-N Cleavage cluster_pathB Pathway B: SO₂ Loss cluster_pathC Pathway C: Side-Chain Loss precursor [M+H]⁺ 4-amino-N-(2-hydroxyethyl)-N- methylbenzenesulfonamide fragA1 Benzenesulfonyl Cation m/z 156 precursor->fragA1 S-N Cleavage [7] fragA2 Amine Radical Cation m/z 90 precursor->fragA2 S-N Cleavage [7] fragB1 [M+H - SO₂]⁺ Rearranged Product precursor->fragB1 Neutral Loss of SO₂ [13] fragC1 [M+H - C₂H₄O]⁺ Loss of ethylene oxide precursor->fragC1 Neutral Loss fragC2 [M+H - H₂O]⁺ Loss of Water precursor->fragC2 Neutral Loss

Caption: Predicted fragmentation of protonated 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Negative Ion Mode Fragmentation ([M-H]⁻)

In negative ion mode, deprotonation typically occurs at the sulfonamide nitrogen or the primary amine. The resulting fragmentation often involves SO₂ loss, similar to positive mode, but can also produce unique anionic fragments.

  • Pathway D: SO₂ Loss: The most common fragmentation pathway for deprotonated benzenesulfonamides is the loss of a neutral SO₂ molecule.[11][12][13]

  • Pathway E: Formation of Anilide Anion: Cleavage of the Ar-S bond can lead to the formation of an anilide anion, though this is less common than SO₂ loss.[11][13]

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the LC-MS/MS analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. The protocol is designed to be self-validating by incorporating system suitability checks and quality controls.

Materials and Reagents
  • Reference standard of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), >99% purity

  • A C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in MeOH in a 5 mL volumetric flask.

  • Working Solutions: Perform serial dilutions of the stock solution in a 50:50 ACN:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Depending on the matrix (e.g., plasma, urine), a sample cleanup step such as solid-phase extraction (SPE) or protein precipitation may be required.[14] The final extract should be reconstituted in the initial mobile phase conditions.

LC-MS/MS System and Conditions
  • LC System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[4]

Table 2: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and peak shape for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in ACNOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minStandard gradient to ensure elution and column cleaning.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Ionization Mode ESI PositiveAs determined in Section 2.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp. 120 °C
Desolvation Temp. 400 °CEnsures efficient desolvation of the eluent.
Cone Gas Flow 50 L/hr
Desolvation Gas 800 L/hr
Collision Gas Argon
Scan Type Product Ion Scan / MRMProduct ion scan for fragmentation pattern discovery; MRM for quantification.
System Suitability and Validation
  • Mass Accuracy: Before analysis, ensure the mass spectrometer is calibrated to achieve a mass accuracy of <5 ppm.

  • System Suitability Test (SST): Inject a mid-range concentration standard (e.g., 100 ng/mL) five times at the beginning of the run. The relative standard deviation (RSD) for peak area and retention time should be <15%.

  • Calibration Curve: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be >0.99.

G cluster_prep 1. Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_std Prepare Standards & QC Samples lcms_inject Inject Samples onto UHPLC-MS/MS System prep_std->lcms_inject prep_sample Prepare/Extract Biological Samples prep_sample->lcms_inject lcms_acquire Acquire Data (Product Ion Scan or MRM) lcms_inject->lcms_acquire data_integrate Integrate Chromatographic Peaks lcms_acquire->data_integrate data_confirm Confirm Identity via Fragment Ions lcms_acquire->data_confirm data_quant Quantify using Calibration Curve data_integrate->data_quant report_gen Generate Report with Concentrations & Spectra data_quant->report_gen data_confirm->report_gen

Caption: A typical workflow for the quantitative analysis of small molecules by LC-MS/MS.

Conclusion

The structural elucidation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide by mass spectrometry is highly feasible using a systematic approach. Based on established chemical principles, the molecule is predicted to fragment via characteristic pathways, including S-N bond cleavage and neutral loss of SO₂, providing diagnostic ions for its unambiguous identification. Electrospray ionization in the positive mode is the recommended technique for achieving optimal sensitivity. The provided LC-MS/MS protocol offers a robust, self-validating framework for both qualitative and quantitative analysis, empowering researchers in their drug development endeavors.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][3][8]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link][3]

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-15. [Link]

  • Hibbs, D. E., Trogden, B. G., & Kenttämaa, H. I. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(8), 1279–1286. [Link][11][13]

  • Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Górecki, T., & Hutta, M. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica, 28(2), 161-177. [Link][7]

  • Gao, J., Li, Y., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4235-4242. [Link][9]

  • Kostiainen, R., & Lasonder, E. (2002). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Journal of Mass Spectrometry, 37(7), 747-56. [Link][5]

  • Cheng, S. S., Wu, H. F., & Chen, Y. C. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 806-814. [Link][12]

  • Kenttämaa, H. I., et al. (2013). Gas-phase Fragmentations of Anions Derived From N-phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link][13]

  • Shimadzu. (2022). How to select LCMS interfaces: working principle of ESI, APCI and DUIS Interface. YouTube. [Link][6]

  • Tahir, M. N., et al. (2013). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 69(Pt 11), o1673. [Link][1]

  • Wang, G., & Zhu, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 347-55. [Link][10]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link][4]

  • Cheng, S. S., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link][15]

  • Cai, S. S., & Syage, J. A. (2006). Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids. Analytical Chemistry, 78(4), 1191-9. [Link][16]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. [Link][2]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute. [Link][14]

  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is the bedrock of both innovation and safety. This guide provides an in-depth operational plan for the safe handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is the bedrock of both innovation and safety. This guide provides an in-depth operational plan for the safe handling of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS No. 97-48-3), focusing on the correct selection and use of Personal Protective Equipment (PPE). As professionals dedicated to advancing science, our commitment to safety must be as rigorous as our research. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your protection.

Hazard Assessment: Understanding the "Why"

Based on data for analogous compounds like benzenesulfonamides and other amino-sulfonamide derivatives, the primary hazards associated with solid, powdered forms include:

  • Eye Irritation: Many powdered chemicals can cause serious eye irritation upon contact.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation or dermatitis.[2]

  • Respiratory Irritation: Inhalation of fine dust particles can cause respiratory tract irritation.[2]

The Occupational Safety and Health Administration (OSHA) mandates that employers develop a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures and the use of PPE.[4][5] This guide serves as a component of that plan, tailored to this specific chemical.

Task-Specific PPE Protocols

The level of PPE required is not static; it must adapt to the specific task and the associated risk of exposure. The principle is to create a barrier between you and the potential hazard.[6]

Core PPE for All Operations

For any work involving 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, the following minimum PPE is mandatory[7]:

  • Body Protection: A properly fitted laboratory coat. It should be buttoned to cover as much skin as possible.[8]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7][9]

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are essential to protect from potential spills.[8][10]

The following table outlines the recommended PPE for specific laboratory tasks, escalating the level of protection as the risk of aerosolization or splashing increases.

TaskMinimum Required PPERecommended Engineering Controls & Additional PPE
Storage & Transport Core PPE (Lab Coat, Safety Glasses, Closed-Toe Shoes)N/A
Weighing & Transferring Solid Core PPE + Nitrile GlovesPrimary Control: Chemical Fume Hood or Ventilated Balance Enclosure. Additional PPE: Consider an N95 respirator if a hood is unavailable or if handling large quantities.[8]
Preparing Solutions (Dissolving) Core PPE + Nitrile Gloves + Safety GogglesPrimary Control: Chemical Fume Hood. Additional PPE: A face shield worn over safety goggles is recommended when handling larger volumes (>1L) or when there is a significant splash hazard.[7]
Reaction Monitoring & Work-up Core PPE + Nitrile Gloves + Safety GogglesPrimary Control: Chemical Fume Hood.
Waste Disposal Core PPE + Nitrile GlovesFollow all institutional and local regulations for chemical waste.

Procedural Guidance: The "How-To"

Technical proficiency in the lab includes the correct use of PPE. Following a strict sequence for donning (putting on) and doffing (taking off) equipment is critical to prevent cross-contamination.

Step-by-Step PPE Protocol

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or glasses. If a splash hazard exists, add a face shield.[7]

  • Gloves: Select the correct size and type (nitrile is generally appropriate for short-term protection against a range of chemicals).[8] Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips. With your now-ungloved hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing.

  • Eye and Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]

This sequence is designed to systematically remove the most contaminated items first, protecting you from exposure.

PPE Selection and Logic Workflow

The decision-making process for selecting appropriate PPE should be logical and risk-based. The following diagram illustrates a workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard & Task Assessment cluster_ppe PPE & Control Selection start Start: Handling 4-amino-N-(2-hydroxyethyl) -N-methylbenzenesulfonamide assess_task Assess Task Type start->assess_task assess_scale Assess Scale & Potential for Aerosolization assess_task->assess_scale Weighing/ Solution Prep core_ppe Core PPE: - Lab Coat - Safety Glasses - Closed-Toe Shoes assess_task->core_ppe Storage/ Transport assess_scale->core_ppe Low Risk (e.g., handling sealed container) add_goggles Upgrade to: - Safety Goggles assess_scale->add_goggles Liquid Handling/ Splash Risk use_hood Engineering Control: - Chemical Fume Hood assess_scale->use_hood High Risk (e.g., weighing powder, volatile solvent) add_gloves Add: - Nitrile Gloves core_ppe->add_gloves add_gloves->add_goggles use_hood->add_goggles add_respirator Add: - N95 Respirator use_hood->add_respirator If Hood Unavailable or High Dust Potential add_respirator->add_goggles

Caption: PPE selection workflow based on task-specific hazard assessment.

Disposal Plan: Completing the Safety Cycle

Proper disposal of contaminated PPE and chemical waste is a critical final step to protect yourself, your colleagues, and the environment.

  • Contaminated PPE:

    • Gloves: Dispose of used gloves immediately in a designated hazardous waste container. Do not reuse disposable gloves.[11]

    • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste according to your institution's Environmental Health and Safety (EHS) guidelines.

  • Chemical Waste:

    • Solid Waste: All unused solid 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and any materials used for spill cleanup (e.g., absorbent pads) must be collected in a clearly labeled hazardous waste container.[12]

    • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for liquids. Do not dispose of this chemical down the drain.

    • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and appropriate hazard warnings.[12]

    • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[12][13] The primary recommended disposal method for this type of organic chemical waste is licensed hazardous waste incineration.[12]

By adhering to these detailed protocols, you not only comply with regulatory standards but also foster a culture of safety that is foundational to scientific excellence. Your diligence in protecting yourself is a direct contribution to the integrity and success of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration (FDA). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Association for Laboratory Animal Science. [Link]

  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps. US Bio-Clean. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Pyridinium Hydrobromide Perbromide Safety Data Sheet. TCI America. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Recommended PPE to handle chemicals. BESA. [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.